Senkyunolide I
Description
has antioxidant and anti-migraine activities; isolated from Ligusticum chuanxiong; structure in first source
Properties
IUPAC Name |
(3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-JXQVETIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317406 | |
| Record name | Senkyunolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94596-28-8 | |
| Record name | Senkyunolide I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94596-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senkyunolide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senkyunolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENKYUNOLIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PJ07292V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phytochemical Analysis of Senkyunolide I in Ligusticum chuanxiong: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a prominent phthalide derivative found in the rhizome of Ligusticum chuanxiong (Chuanxiong), has garnered significant attention within the scientific community.[1][2] This natural compound is recognized for its potential as a cardio-cerebral vascular drug candidate, exhibiting a range of pharmacological activities including analgesic, anti-inflammatory, antioxidant, and anti-thrombotic effects.[1][3] Notably, this compound is often considered an oxidation product of ligustilide, another major phthalide in L. chuanxiong, and demonstrates superior stability and bioavailability.[1][4] This technical guide provides an in-depth overview of the phytochemical analysis of this compound, detailing experimental protocols for its extraction, isolation, and quantification, and summarizing its known signaling pathways.
Quantitative Analysis of this compound
The concentration of this compound in Ligusticum chuanxiong and its preparations can vary significantly depending on the processing and storage methods.[4] The following tables summarize the reported quantitative data.
Table 1: Content of this compound in Ligusticum chuanxiong
| Sample Type | Processing Method | This compound Content (mg/g) | Reference |
| Fresh Rhizomes of L. chuanxiong | Dried at 60°C for 24h | 0.32 | [4] |
| L. chuanxiong Methanol Extract | Heated in boiling water for 60 min | 1.7 | [4] |
| Chuanxiong Dispensing Granules | N/A | 2.08 - 6.07 | [4] |
Table 2: Yield and Purity from Isolation & Purification
| Method | Starting Material | Yield | Purity | Reference |
| Counter-Current Chromatography (CCC) | 400 mg crude extract | 6.4 mg | 98% | [5][6] |
| Preparative HPLC | Crude extract | N/A | High Purity | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful extraction, isolation, and quantification of this compound. The following sections provide comprehensive protocols based on established research.
Extraction of this compound
A variety of methods have been employed for the extraction of this compound from L. chuanxiong. Ethanol-based extraction is common, alongside more advanced techniques like supercritical fluid extraction.[4][9]
Protocol: Ethanol Reflux Extraction
-
Sample Preparation: Air-dry the rhizomes of Ligusticum chuanxiong and grind them into a coarse powder.
-
Extraction: Place the powdered rhizomes in a round-bottom flask and add a high concentration of ethanol (e.g., 95%) in a solid-to-liquid ratio of 1:10 (w/v).
-
Reflux: Heat the mixture to reflux for a specified period, typically 2 hours. Repeat the extraction process twice to ensure maximum yield.
-
Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Use dried and powdered roots of Ligusticum chuanxiong.
-
SFE System: Load the powdered material into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters: Set the extraction pressure, temperature, and CO₂ flow rate to optimal conditions (parameters to be determined empirically for the specific instrument). A co-solvent such as ethanol may be used to enhance extraction efficiency.
-
Collection: The extracted compounds are separated from the supercritical fluid in a collection vessel, yielding the essential oil containing this compound.[9]
Caption: General workflow for the extraction of this compound.
Isolation and Purification
Following extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex crude extract.
Protocol: Counter-Current Chromatography (CCC)
-
Solvent System Selection: A two-phase solvent system is critical. A commonly used system is n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.[5][6]
-
CCC Operation:
-
Fraction Collection: Collect fractions as they elute from the CCC instrument.
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[5][6]
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A Shim-Pack Prep-ODS column (20.0 mm x 250 mm, 5 µm) is suitable for this purpose.[7][8]
-
Mobile Phase: A mixture of methanol and 0.2% glacial acetic acid in water (50:50, v/v) can be used.[7][8]
-
Detection: Monitor the eluent at a wavelength of 278 nm.[7][8]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC.
Caption: Workflow for the isolation and purification of this compound.
Quantification by HPLC
High-Performance Liquid Chromatography is the standard method for the quantitative analysis of this compound.
Protocol: Analytical HPLC
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: An Apollo C18 column (150 mm × 4.6 mm) is a suitable choice.[10]
-
Mobile Phase: A gradient elution using methanol (Eluent A) and 0.05% H₃PO₄ in water (Eluent B) is effective.[10]
-
Gradient: 80% B at 0 min, 50% B at 10 min, 25% B at 35 min, 5% B at 45 min, returning to 80% B at 45.01 min for 5 min.[10]
-
-
Flow Rate: Maintain a flow rate of 1 mL/min.[10]
-
Column Temperature: Set the column temperature to 30°C.[10]
-
Detection Wavelength: Monitor the absorbance at 280 nm.[10]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound to determine the concentration in the samples.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Its neuroprotective, anti-inflammatory, and antioxidant activities are linked to its influence on pathways such as ERK, NF-κB, and STAT3.[11][12][13]
-
ERK Signaling Pathway: this compound up-regulates the phosphorylation of Erk1/2, which in turn induces the nuclear translocation of Nrf2. This leads to the enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[13]
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which plays a key role in inflammatory responses.[11]
-
STAT3 Signaling Pathway: Research indicates that this compound can alleviate cholestatic liver injury by regulating the STAT3 signaling pathway, thereby inhibiting oxidative stress and reducing hepatocyte apoptosis.[12]
Caption: Key signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive framework for the phytochemical analysis of this compound in Ligusticum chuanxiong. The detailed protocols for extraction, isolation, and quantification, along with the summary of its signaling pathways, offer valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The presented methodologies and data will aid in the standardization of research practices and facilitate further exploration of the therapeutic potential of this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Preparation of ferulic acid, this compound and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 12. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]
- 13. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Biosynthesis Pathway of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of Senkyunolide I, a natural phthalide with significant therapeutic potential. This compound is primarily isolated from plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis, and is recognized for its anti-inflammatory, neuroprotective, and anti-migraine properties.[1][2] This document details the proposed biosynthetic pathway, key enzymatic players, quantitative data from relevant studies, and the experimental protocols used to elucidate these findings.
The Biosynthetic Pathway of this compound
The complete biosynthesis of this compound from primary metabolites is an area of ongoing research.[3][4] However, it is widely accepted that this compound is a direct metabolite and oxidation product of Ligustilide (LIG), another major phthalide found in the same plant species.[5][6][7] The transformation from Ligustilide is a critical step in the formation of this compound.
Studies involving the incubation of Ligustilide with rat liver microsomes, as well as human and rat hepatocytes, have demonstrated that this compound is a major metabolic product.[5] Recent research combining metabolite profiling and transcriptome analysis in Angelica sinensis has proposed a reaction pathway for this conversion, implicating specific enzyme classes.[3]
A proposed pathway suggests that Polyphenol oxidase and Shikimate dehydrogenase contribute to the transformation of Ligustilide into this compound.[3] While cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP1A2 are involved in the general metabolism of Ligustilide, the specific key enzyme that catalyzes the direct conversion to this compound in vivo has not yet been definitively identified.[5]
References
- 1. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide I is a bioactive phthalide predominantly isolated from medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1][2] As an oxidation product of the less stable compound ligustilide, this compound has garnered significant interest for its superior stability, bioavailability, and potent pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the development of therapeutics targeting cerebrovascular and neurodegenerative diseases.[1] This guide provides a detailed examination of its chemical structure, stereochemistry, spectroscopic data, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is a phthalide derivative characterized by a dihydroisobenzofuranone core. Its structure incorporates a Z-configured exocyclic double bond and a vicinal diol on the saturated portion of the fused ring system.
-
Molecular Formula: C₁₂H₁₆O₄[4]
-
Molecular Weight: 224.25 g/mol [4]
-
IUPAC Name: (3Z,6S,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[5]
-
CAS Number: 94596-28-8[4]
The core structure consists of a γ-lactone ring fused to a cyclohexene diol. The butylidene side chain at the C3 position introduces geometric isomerism, with the naturally occurring active form being the Z-isomer.
Stereochemistry
The stereochemistry of this compound is critical to its biological function. The molecule contains two chiral centers at the C6 and C7 positions of the tetrahydroisobenzofuranone ring.
-
Chiral Centers: C6 and C7.
-
Configuration: The naturally occurring enantiomer is typically described with a rel-(6R,7R) or, more specifically, a (6S,7S) absolute configuration.[5] The hydroxyl groups at these positions are trans to each other.
-
Geometric Isomerism: The double bond of the butylidene group at C3 is in the (Z)-configuration, as indicated by the IUPAC name.[5]
This specific three-dimensional arrangement is essential for its interaction with biological targets. Synthetic strategies must therefore be stereospecific to produce the biologically active isomer.
Quantitative and Spectroscopic Data
Structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound. Data was recorded on a 600 MHz spectrometer with C₅D₅N as the solvent.[6]
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |
| 1 | 170.8 | - |
| 3 | 150.0 | - |
| 3a | 156.0 | - |
| 4 | Not Reported | Not Reported |
| 5 | Not Reported | Not Reported |
| 6 | 79.5 | 4.07 (m) |
| 7 | 63.5 | 4.46 (d, J=3.3) |
| 7a | 126.4 | - |
| 8 | 114.4 | Not Reported |
| 9 | 29.0 | Not Reported |
| 10 | 23.3 | Not Reported |
| 11 | 14.1 | Not Reported |
Table 2: Mass Spectrometry Data
High-resolution mass spectrometry is used to confirm the elemental composition and identify metabolites.
| Technique | Ionization Mode | Observed m/z | Interpretation |
| UPLC/Q-TOF-MS | ESI (+) | [M+H]⁺ | Protonated parent molecule. Used for metabolite identification.[7] |
| GC-MS | EI | Not specified | Provides fragmentation patterns for structural confirmation.[5] |
In vivo, the major metabolic pathways for this compound are glucuronide and glutathione conjugation.[6][7]
Experimental Protocols
Isolation and Purification from Rhizoma Chuanxiong
A highly effective method for isolating this compound is counter-current chromatography (CCC).[3][8]
Protocol:
-
Crude Extraction: Powdered Rhizoma Chuanxiong is extracted with a suitable organic solvent, such as ethanol or a mixture of hexane, diethyl ether, and methanol.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent System Selection: A two-phase solvent system is prepared. An optimized system consists of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.[3] The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.
-
CCC Operation:
-
The CCC column is filled with the upper organic phase as the stationary phase.
-
The crude extract (e.g., 400 mg) is dissolved in the lower aqueous phase and injected into the column.[3]
-
The lower phase is used as the mobile phase, pumped through the column in a head-to-tail elution mode at a defined flow rate (e.g., 2.0 mL/min).[3][8]
-
The column is rotated at high speed (e.g., 800 rpm) to facilitate partitioning.[8]
-
-
Fraction Collection & Analysis: Effluent from the column is monitored (e.g., at 280 nm) and collected in fractions. Fractions containing this compound are identified by HPLC analysis.
-
Final Purification: Fractions containing the target compound are pooled and evaporated to yield purified this compound (purity typically >98%).[3]
Caption: Workflow for the isolation and structural elucidation of this compound.
Structural Elucidation
The definitive structure of the purified compound is confirmed through spectroscopic analysis.
-
Mass Spectrometry (MS): UPLC/Q-TOF-MS is used to determine the accurate mass and molecular formula of the compound.[7] The fragmentation pattern provides evidence for the core phthalide structure and side chains.
-
NMR Spectroscopy:
-
¹H NMR: Confirms the presence of protons, their chemical environment, and coupling patterns. Key signals include those for the vicinal diol, the olefinic proton on the butylidene chain, and the alkyl protons.[6]
-
¹³C NMR: Determines the number of unique carbon atoms and identifies functional groups like the lactone carbonyl (C-1), olefinic carbons (C-3, C-8), and oxygen-bearing carbons (C-6, C-7).[6]
-
2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms in the molecule and confirming the final structure and relative stereochemistry.
-
Signaling Pathway Modulation: The Nrf2/HO-1 Axis
This compound exerts significant antioxidant effects by activating the Nrf2/HO-1 signaling pathway.[9][10] This pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[11][12] In the presence of oxidative stress or activators like this compound, this inhibition is released. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which helps neutralize reactive oxygen species (ROS) and reduce cellular damage.[9][11]
Caption: this compound modulates the Nrf2/HO-1 antioxidant signaling pathway.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]
- 5. This compound | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Senkyunolide I physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Senkyunolide I
Introduction
This compound (SI) is a naturally occurring phthalide compound of significant interest to researchers in pharmacology and drug development.[1][2][3][4] Primarily found in Umbelliferae plants such as Ligusticum chuanxiong and Angelica sinensis, it is often considered an oxidation product of the less stable compound, ligustilide (LIG).[1][2] Compared to its precursor, this compound exhibits superior stability, solubility, bioavailability, and permeability across the blood-brain barrier.[1][2] These favorable drug-like properties, combined with its diverse pharmacological activities—including neuroprotective, anti-inflammatory, analgesic, and antioxidant effects—position this compound as a promising candidate for further investigation as a cardio-cerebral vascular therapeutic agent.[2][4][5][6][7]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, details key experimental protocols for its analysis, and illustrates its metabolic and signaling pathways.
Physical and Chemical Properties
This compound is described as a yellowish amorphous powder or a sticky oil with a scent reminiscent of celery.[1][4] Unlike many natural phthalides, it demonstrates notable solubility in water as well as in organic solvents.[1][4] The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| IUPAC Name | (3Z,6R,7R)-rel-3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-1(3H)-isobenzofuranone | [8] |
| CAS Number | 94596-28-8 | [5][6][8][9] |
| Molecular Formula | C₁₂H₁₆O₄ | [5][6][8][9][10] |
| Molecular Weight | 224.25 g/mol | [5][8][9][10] |
| Appearance | Yellowish amorphous powder or sticky oil[1][4]; Off-white to light yellow solid[5] | [1][4][5] |
| Boiling Point | 444.8 ± 45.0 °C (Predicted) | [11] |
| UV Maximum (λmax) | 274 nm | [6] |
| Water Solubility | 34.3 mg/mL[1]; 33 mg/mL[12] | [1][12] |
| Solubility in Organic Solvents | DMSO: 100 mg/mL[5][12]; 10 mg/mL[6] | [1][4][5][6][7][12][13] |
| Ethanol: 100 mg/mL[12]; 25 mg/mL[6] | [1][4][6][12] | |
| DMF: 15 mg/mL | [6] | |
| PBS (pH 7.2): 1 mg/mL | [6] | |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4][7][11][13] | |
| Stability | Relatively stable to heat, acid, and oxygen.[1][3] More stable in weakly acidic solutions; degradation accelerates under alkaline conditions.[1][4] Oxygen is a primary factor in degradation induced by light and temperature.[1][4][14] Can convert to its cis-trans isomer upon prolonged storage with daylight exposure.[1][4] | [1][3][4][14] |
Experimental Protocols
Isolation and Purification
The isolation of this compound from its natural sources, such as the rhizomes of Ligusticum chuanxiong, often involves chromatographic techniques.
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
This method is used to isolate and purify this compound from plant extracts.
-
Sample Preparation: Dried and powdered rhizomes of L. chuanxiong are extracted with a suitable solvent like methanol. The resulting crude extract is concentrated under reduced pressure.
-
Chromatographic System: A preparative HPLC system equipped with a C18 column is used.
-
Mobile Phase: A gradient elution is typically employed, consisting of water (Solvent A) and methanol or acetonitrile (Solvent B). An example gradient could be: 60% B for the first 10 minutes, followed by a linear increase from 60% to 100% B over the next 80 minutes.[15]
-
Flow Rate: A typical flow rate for preparative HPLC is around 10 mL/min.[15]
-
Detection: The eluent is monitored using a UV detector, typically set at 280 nm or at the specific λmax of this compound (274 nm).[6][15]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated compound is then confirmed using analytical HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS).[15]
Structural Elucidation and Identification
The definitive identification of this compound and its metabolites relies on a combination of spectrometric and spectroscopic methods.
Protocol: UPLC-Q/TOF-MS for Metabolite Identification
This protocol outlines the method used for identifying this compound metabolites in biological samples (e.g., rat plasma, urine, bile) after intravenous administration.[16]
-
Sample Collection: Biological fluids are collected from test subjects at various time points after administration of this compound.
-
Sample Preparation: Proteins in plasma samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected, dried, and reconstituted for analysis.
-
Chromatographic Separation (UPLC): An Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., ACQUITY UPLC HSS T3 C18) is used for rapid and high-resolution separation of the parent compound and its metabolites.[17]
-
Mass Spectrometry (Q/TOF-MS): The UPLC system is coupled to a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode.[16][17]
-
Data Acquisition: The instrument acquires full-scan MS and tandem MS (MS/MS) data. This provides accurate mass measurements for precursor ions (the parent compound and metabolites) and their fragmentation patterns.[17]
-
Data Analysis: The elemental composition of the parent drug and its metabolites is determined from the accurate mass measurements. The structure of the metabolites is then deduced by comparing their fragmentation patterns with that of the parent this compound. This allows for the identification of metabolic transformations such as methylation, hydration, glucuronidation, and glutathione conjugation.[16]
Stability and Degradation Analysis
Understanding the stability of this compound is crucial for its development as a therapeutic agent.
Protocol: UPLC-QTOF-MS for Degradation Product Identification
This method is used to identify degradation products of this compound under various stress conditions (e.g., high temperature, strong light, alkaline pH).[17]
-
Stress Conditions: Prepare aqueous solutions of pure this compound. Subject separate samples to different conditions:
-
Alkaline: Adjust pH to >10.0.
-
Thermal: Heat the solution under aerobic conditions.
-
Photolytic: Expose the solution to bright, direct light.
-
-
Sample Analysis: At set time points, inject the samples into a UPLC-QTOF-MS system as described in the metabolite identification protocol.
-
Structure Elucidation: Analyze the MS and MS/MS data to identify the exact mass and fragmentation patterns of any new compounds that appear.
-
Pathway Determination: Based on the identified structures, degradation pathways can be proposed. For example, studies have shown that this compound can undergo a ring-opening reaction under alkaline conditions and isomerization under bright light.[17]
Visualizations: Pathways and Processes
Chemical Transformation from Ligustilide
This compound is often considered an oxidative product of Ligustilide (LIG). This transformation can occur during storage, processing (such as heating or drying), and in vivo metabolism.[1][4] An epoxide intermediate is key in this process.[1]
Caption: Chemical transformation of Ligustilide (LIG) to this compound.
Neuroprotective Signaling Pathway
This compound has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It achieves this by modulating several key signaling pathways, including the upregulation of survival signals and the inhibition of apoptotic pathways.[5][7]
Caption: Neuroprotective signaling pathways modulated by this compound.
In Vivo Metabolic Pathways
Following administration, this compound undergoes extensive phase II metabolism. The primary metabolic reactions include glucuronidation and glutathione conjugation, along with other transformations like methylation, hydration, and epoxidation.[4][16]
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS:94596-28-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | 94596-28-8 | FS73834 | Biosynth [biosynth.com]
- 10. This compound | C12H16O4 | CID 11521428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 94596-28-8 [amp.chemicalbook.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | CAS:94596-28-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. researchgate.net [researchgate.net]
- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 16. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Study of this compound Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
Pharmacological profile of Senkyunolide I
An In-depth Technical Guide to the Pharmacological Profile of Senkyunolide I
Introduction
This compound (SI) is a naturally occurring phthalide compound predominantly found in Umbelliferae plants, such as Ligusticum chuanxiong and Angelica sinensis.[1][2][3] It has garnered significant interest within the scientific community as a potential therapeutic agent, particularly for cardio-cerebral vascular diseases.[1][3][4] Compared to its precursor, ligustilide, this compound exhibits superior stability, solubility, and bioavailability, making it a more promising candidate for drug development.[1] This document provides a comprehensive overview of the pharmacological properties, mechanisms of action, and pharmacokinetic profile of this compound, tailored for researchers and professionals in drug development.
Pharmacodynamics and Therapeutic Effects
This compound demonstrates a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, hepatoprotective, and anti-thrombotic effects.[1][5]
Neuroprotective and Anti-Migraine Effects
This compound has shown significant potential in the treatment of neurological conditions. It effectively protects the brain against focal cerebral ischemia-reperfusion injury.[6] This neuroprotective action is attributed to its ability to up-regulate key survival pathways and inhibit apoptotic processes.[6][7] Furthermore, this compound is recognized as an anti-migraine compound.[6] Studies on nitroglycerin-induced migraine models in rats revealed that it may alleviate migraine pain by modulating the levels of monoamine neurotransmitters (like 5-hydroxytryptamine and norepinephrine) and their turnover rates, as well as by reducing nitric oxide levels in both the plasma and the brain.[8][9]
Anti-inflammatory and Analgesic Activity
The compound exhibits potent anti-inflammatory and analgesic properties. In murine models, oral administration of this compound at doses of 16 and 32 mg/kg significantly increased pain thresholds in the hot-plate test.[8][9] At a 32 mg/kg dose, it also diminished the number of abdominal writhing responses induced by acetic acid.[8][9][10] Its anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. At a concentration of 100 µM, it inhibits TNF-α-induced NF-κB reporter gene expression and reduces the production of pro-inflammatory cytokines IL-6 and IL-8 in response to lipopolysaccharide (LPS).[10] In a mouse model of sepsis, a 36 mg/kg intraperitoneal injection increased survival rates and lowered plasma levels of TNF-α, IL-1β, and IL-6.[10]
Hepatoprotective Effects
This compound has demonstrated protective effects against cholestatic liver injury. Its mechanism involves the regulation of the STAT3 signaling pathway, which alleviates hepatocyte damage.[11] It enhances the liver's antioxidant capacity by increasing the activity of superoxide dismutase (SOD) and glutathione (GSH) while lowering levels of malondialdehyde (MDA).[11] This antioxidant activity is linked to the upregulation of Nrf2, HO-1, and SOD mRNA expression.[11]
Anti-thrombotic Effects
The compound also plays a role in regulating hemostasis. In zebrafish models of thrombosis, this compound was found to downregulate the expression of coagulation factor f7, a critical component of the extrinsic coagulation pathway, as well as downstream fibrinogen.[12] Interestingly, it exhibits a synergistic anti-thrombotic effect when combined with cryptotanshinone, another natural compound.[12]
Mechanism of Action and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple signaling pathways.
Neuroprotective and Anti-Apoptotic Pathways
In the context of cerebral ischemia-reperfusion injury, this compound provides neuroprotection by activating the ERK1/2 signaling pathway and inducing the nuclear translocation of Nrf2, which subsequently enhances the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] Concurrently, it inhibits apoptosis by increasing the Bcl-2/Bax ratio and suppressing the activity of executioner caspases, such as cleaved caspase 3 and caspase 9.[7]
Anti-inflammatory Pathway
This compound mitigates inflammation primarily by targeting the NF-κB signaling pathway, a central regulator of inflammatory responses. It also engages with other inflammatory cascades, including the p38 MAPK and JNK pathways.[13] By inhibiting these pathways, it effectively suppresses the production of pro-inflammatory mediators.
Hepatoprotective Pathway
In the liver, this compound confers protection against cholestatic injury by inhibiting the JAK2/STAT3 signaling pathway. Downregulation of STAT3 phosphorylation reduces hepatocyte apoptosis and oxidative stress, thereby preserving liver function.[11]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption, wide distribution, and good blood-brain barrier (BBB) permeability.[1][5] The area under the curve (AUC) of this compound in the brain has been reported to be as high as 77.9% of that in plasma, highlighting its potential for treating central nervous system disorders.[1][5] It is primarily metabolized through phase II reactions.[1][4][5]
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in rats have provided detailed parameters for both intravenous and oral administration. Notably, the pharmacokinetic profile is significantly altered in a migraine state, with decreased clearance and increased volume of distribution, leading to a much longer half-life and higher systemic exposure.[14]
Table 1: Pharmacokinetic Parameters of this compound in Normal Rats
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | AUC(0-t) (µg·h/L) | t1/2z (h) | Absolute Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous | - | - | - | - | 0.56 ± 0.13 | - |
| Oral | 20 | 0.25 ± 0.06 | 5236.3 ± 802.8 | 5217.5 ± 1029.5 | - | 67.2 |
| Oral | 72 | 0.38 ± 0.11 | 22071.9 ± 3456.1 | 21480.2 ± 3003.1 | - | 76.9 |
Data sourced from a study on normal vs. migrainous rats.[14]
Table 2: Comparison of Pharmacokinetic Parameters in Normal vs. Migrainous Rats
| Parameter | Change in Migrainous Rats vs. Normal Rats |
|---|---|
| Clearance (CLz) | Decreased by 68% |
| Volume of Distribution (Vz/F) | Increased by 342% |
| Half-life (t1/2z) | Several-fold increase |
| Area Under the Curve (AUC) | Several-fold increase |
Data reflects significant pharmacokinetic alterations in a pathological state.[14]
Key Experimental Protocols
In Vivo Cholestatic Liver Injury Model
This protocol is used to evaluate the hepatoprotective effects of this compound.[11]
-
Animal Model: Male mice are divided into three groups: normal control, model, and this compound treatment.
-
Induction of Injury: The model and treatment groups are fed a diet containing 0.1% 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) for four weeks to induce cholestatic liver injury.
-
Treatment: The this compound group receives a daily oral gavage of 100 mg/kg of the compound.
-
Endpoint Analysis: After the treatment period, blood samples are collected to measure serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT). Liver tissues are harvested for histopathological analysis (H&E staining), Western blot (to detect JAK2 and STAT3 phosphorylation), and RT-qPCR (to measure mRNA expression of Nrf2, HO-1, and SOD).
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]
- 3. doaj.org [doaj.org]
- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]
- 12. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]
- 13. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 14. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]
Senkyunolide I: A Deep Dive into its Molecular Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Senkyunolide I (SEI) is a prominent phthalide lactone originally isolated from the rhizome of Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), staples of traditional medicine. Exhibiting a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, this compound has garnered significant interest within the scientific community.[1][2][3][4] Its favorable stability and bioavailability profile compared to other phthalides make it a compelling candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, focusing on its interaction with key cellular signaling pathways.
Core Molecular Mechanisms of Action
This compound exerts its pleiotropic effects by modulating a sophisticated network of intracellular signaling pathways. The primary mechanisms identified to date revolve around its potent anti-oxidative, anti-inflammatory, and anti-apoptotic properties. These are largely achieved through the activation of the Nrf2/HO-1 pathway and the concurrent inhibition of the NF-κB and JNK/caspase-3 signaling cascades.
Anti-Oxidative Stress Effects via Nrf2/HO-1 Pathway Activation
A cornerstone of this compound's protective mechanism is its ability to bolster the cell's endogenous antioxidant defense system. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, this interaction is disrupted. This compound promotes the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.
Key downstream targets of Nrf2 activation by this compound include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), carbon monoxide (a signaling molecule with anti-inflammatory properties), and free iron.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).
Studies have demonstrated that this compound upregulates the expression of both Nrf2 and HO-1, thereby mitigating oxidative damage in various models, including in chondrocytes and during cerebral ischemia-reperfusion injury.[5] The critical role of this pathway is highlighted by the fact that the protective effects of this compound can be reversed by Nrf2 inhibitors.
Anti-inflammatory Action via NF-κB Pathway Inhibition
Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to exert potent anti-inflammatory effects by suppressing this pathway. While direct evidence for this compound is still emerging, studies on the closely related compound Senkyunolide H show that it inhibits the phosphorylation of IκBα, thereby preventing NF-κB p65 nuclear translocation.[6] This blockade leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] This mechanism is crucial for its therapeutic effects in conditions like sepsis-related lung injury and hepatic ischemia-reperfusion injury.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Senkyunolide I: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Senkyunolide I (SEI) is a naturally occurring phthalide compound that has garnered significant interest as a potential therapeutic agent, particularly for cardio-cerebrovascular diseases.[1][2][3] Found primarily in plants of the Umbelliferae family, this compound is a key bioactive constituent of several traditional Chinese medicines, including Ligusticum chuanxiong Hort. (Chuanxiong) and Angelica sinensis (Oliv.) Diels (Danggui).[1][4][5] These herbs have been used for centuries in traditional Chinese medicine to invigorate blood circulation.[1]
Chemically, this compound is often considered an oxidation product of Z-ligustilide, another major phthalide in these plants.[4] However, this compound exhibits superior stability, solubility, bioavailability, and safety compared to its precursor, making it a more promising candidate for drug development.[4] A critical advantage of this compound is its ability to permeate the blood-brain barrier (BBB), opening avenues for its application in treating neurological disorders.[1][4][6] This guide provides an in-depth overview of the phytochemistry, pharmacology, pharmacokinetics, and relevant experimental methodologies of this compound to support further research and development.
Pharmacological Properties and Quantitative Data
This compound demonstrates a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, analgesic, and cardiovascular-protective effects.[1][3][7]
Neuroprotective Effects
This compound has shown significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury and glutamate-induced neurotoxicity.[4][8] It mitigates neurological damage by reducing oxidative stress and inhibiting apoptosis.[9] In a rat model of transient middle cerebral artery occlusion (tMCAO), intravenous administration of this compound at doses of 36 and 72 mg/kg was found to ameliorate neurological injury, reduce cerebral infarct volume, and decrease levels of the oxidative stress marker malondialdehyde (MDA), while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD).[4][9]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of this compound are central to its traditional use. It has been evaluated for its anti-migraine effects, where it is believed to act by modulating monoamine neurotransmitter levels and reducing nitric oxide in the blood and brain.[10] In an acetic acid-induced writhing test in mice, this compound demonstrated an analgesic effect at doses of 16 and 32 mg/kg.[1][10] Its anti-inflammatory actions are linked to the inhibition of pathways such as the Prx1/TLR4/NF-κB signaling pathway.[1]
Cardiovascular and Anti-thrombotic Effects
This compound contributes to cardiovascular health by promoting angiogenesis and exhibiting anti-thrombotic properties.[1] It has been shown to induce endothelial angiogenesis by upregulating the placental growth factor.[1] In studies using a zebrafish model, this compound was identified as a key compound that, in synergy with cryptotanshinone, could suppress phenylhydrazine-induced thrombogenesis.[11][12]
Other Pharmacological Activities
This compound has also been reported to possess anti-tumor and anti-fibrotic activities. It has shown some efficacy in inhibiting the proliferation of certain cancer cell lines.[1] Furthermore, it can alleviate cholestatic liver injury by regulating the STAT3 signaling pathway, inhibiting oxidative stress, and reducing hepatocyte apoptosis.[13]
The following tables summarize the quantitative data associated with the pharmacological effects and pharmacokinetics of this compound.
Table 1: Pharmacological Effects of this compound
| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Findings |
|---|---|---|---|
| Neuroprotection | Rat tMCAO model | 36 & 72 mg/kg (i.v.) | Significantly reduced cerebral infarct volume and brain edema; Decreased MDA levels and increased SOD activity.[4][9] |
| Neuroprotection | Glutamate-induced Neuro2a cells | Not specified | Reversed glutamate-induced decrease in cell viability and increase in apoptosis.[8] |
| Analgesic | Acetic acid-induced writhing test (mice) | 8, 16, 32 mg/kg | 32 mg/kg dose reduced the number of abdominal writhing responses.[1][10] |
| Analgesic | Hot-plate test (mice) | 16 & 32 mg/kg | Significantly elevated pain thresholds.[10] |
| Anti-migraine | Nitroglycerin-induced migraine (rats) | Not specified | Lowered nitric oxide levels in plasma and brain.[10] |
| Anti-thrombotic | PHZ-induced thrombosis (zebrafish) | Not specified | Significantly suppressed thrombogenesis.[11] |
| Hepatic Protection | DDC-induced cholestatic liver injury (mice) | 100 mg/kg (gavage) | Significantly reduced serum AST and ALT levels; Increased liver SOD and CAT activity and decreased MDA levels.[13] |
| Cardiac Protection | Isoproterenol-induced cardiac hypertrophy (mice) | Not specified | Showed synergistic effects with Salvianolic acid B, improving cardiac function and reducing oxidative stress.[14] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dosage | Tmax (h) | Cmax (µg/L) | AUC(0-t) (µg·h/L) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| Oral | 20 mg/kg | 0.25 ± 0.06 | 5236.3 ± 802.8 | 5217.5 ± 1029.5 | 67.2 |
| Oral | 36 mg/kg | Not specified | Not specified | Not specified | ~37.25 |
| Oral | 72 mg/kg | 0.38 ± 0.11 | 22071.9 ± 3456.1 | 21480.2 ± 3003.1 | 76.9 |
| Intravenous | Not specified | - | - | - | - |
(Data compiled from multiple sources, including[15][16])
Table 3: Extraction and Isolation of this compound from Ligusticum chuanxiong
| Extraction Method | Purification Method | Solvent System (for CCC) | Sample Input | Yield | Purity |
|---|---|---|---|---|---|
| Solvent Extraction | Counter-Current Chromatography (CCC) | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 400 mg crude extract | 6.4 mg | 98% |
Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its mechanisms are primarily associated with anti-oxidation, anti-apoptosis, and anti-inflammation.
Neuroprotective Signaling Pathways
In the context of cerebral ischemia, this compound provides neuroprotection through at least two key pathways:
-
ERK/Nrf2/HO-1 Pathway: this compound upregulates the phosphorylation of Erk1/2, which promotes the nuclear translocation of Nrf2.[9][19][20] Nrf2 then binds to the antioxidant response element (ARE), leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO1, thus combating oxidative stress.[9][20]
-
JNK/Caspase-3 Apoptotic Pathway: It protects neurons from glutamate-induced toxicity by attenuating the activation of the JNK/caspase-3 pathway.[8] By inhibiting the phosphorylation of JNK and the cleavage of caspase-3, this compound effectively reduces apoptosis.[8] It also modulates the Bcl-2/Bax ratio to favor cell survival.[9][20]
Anti-inflammatory Signaling Pathway
This compound attenuates neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response. By suppressing this pathway, this compound can reduce the production of pro-inflammatory cytokines in immune cells like microglia.[6]
Cardioprotective Signaling Pathway
In cardiac hypertrophy, this compound, along with Salvianolic acid B, synergistically modulates the MAP3K1 signaling pathway.[14][21] This regulation helps in improving cardiac function, reducing oxidative stress, and suppressing inflammation associated with the hypertrophic phenotype.[14][21]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in this compound literature.
Protocol 1: In Vivo Model of Focal Cerebral Ischemia-Reperfusion (tMCAO)
This protocol is based on methodologies described for evaluating the neuroprotective effects of this compound in rats.[4][9]
-
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion. Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Drug Administration: this compound (e.g., 36 mg/kg and 72 mg/kg) or a vehicle (normal saline) is administered intravenously at the beginning of reperfusion.
-
Neurological Deficit Scoring: After 24 hours of reperfusion, neurological function is assessed using a graded scoring system (e.g., 0-4 scale) based on motor deficits.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is measured against the total area (red) to calculate the infarct volume.
-
Biochemical Assays: Brain tissue from the ischemic cortex is homogenized. Malondialdehyde (MDA) levels are measured using the thiobarbituric acid reactive substances (TBARS) assay. Superoxide dismutase (SOD) activity is determined using a commercial assay kit.
-
Western Blot Analysis: Protein expressions (e.g., p-Erk1/2, Nrf2, HO-1, cleaved caspase-3, Bcl-2, Bax) are analyzed by Western blotting to elucidate the underlying mechanisms.
Protocol 2: Isolation by Counter-Current Chromatography (CCC)
This protocol describes the preparative isolation of this compound from Rhizoma Chuanxiong (Ligusticum chuanxiong).[17][18]
-
Crude Extract Preparation: The dried rhizomes of L. chuanxiong are powdered and extracted with a solvent like 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of the target compounds. For this compound, a system of n-hexane-ethyl acetate-methanol-water (e.g., at a 3:7:4:6 volume ratio) is effective. The two phases are thoroughly mixed and allowed to separate.
-
CCC Instrument Setup: The CCC column is first filled entirely with the stationary phase (the upper organic phase in this case).
-
Separation: The crude extract (e.g., 400 mg) is dissolved in a small volume of the lower phase and injected into the apparatus. The mobile phase (the lower aqueous phase) is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the column rotates at a set speed (e.g., 800 rpm).
-
Fraction Collection: The effluent from the column outlet is continuously monitored (e.g., by UV detection) and collected in fractions.
-
Analysis and Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds. The structures are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Conclusion
This compound stands out as a highly promising natural phthalide with a robust profile of pharmacological activities relevant to major diseases, including stroke, neuroinflammation, and cardiovascular disorders. Its favorable pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and its superior stability compared to related compounds, underscore its potential for clinical development.[1][4] The well-elucidated mechanisms of action, centered on antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways, provide a solid foundation for targeted therapeutic applications.[9][20] The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound. Future research should focus on clinical trials to validate its efficacy and safety in human subjects, as well as on optimizing drug delivery systems to enhance its therapeutic index.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish [frontiersin.org]
- 13. Effect of this compound on cholestatic liver injury via the STAT3 signaling pathway [xb.xzhmu.edu.cn]
- 14. Salvianolic acid B and this compound synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Salvianolic acid B and this compound synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide I: A Comprehensive Technical Guide on its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide I, a phthalide compound predominantly found in Ligusticum chuanxiong and Angelica sinensis, has emerged as a promising natural product with significant neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to shield neuronal cells from damage. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. This document details the key signaling pathways modulated by this compound, including the Nrf2/HO-1, JNK/caspase-3, and NF-κB pathways. Furthermore, this guide presents a compilation of quantitative data from pivotal studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options.[1] The pathophysiology of these conditions is complex, often involving a cascade of detrimental events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[2] Glutamate-induced neurotoxicity, in particular, is a well-established mechanism contributing to neuronal cell death in various neurological disorders.[3][4]
This compound is a bioactive constituent that has demonstrated considerable potential in mitigating neuronal damage in preclinical models.[1] Its ability to traverse the blood-brain barrier makes it an attractive candidate for the development of novel neuroprotective therapies.[5] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its neuroprotective functions.
Core Neuroprotective Mechanisms of this compound
The neuroprotective efficacy of this compound stems from its multifaceted biological activities that counteract the key pathological processes in neuronal injury.
Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. This compound has been shown to bolster the cellular antioxidant response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as HO-1, which in turn provides protection against oxidative damage.[6][8]
Anti-inflammatory Effects
Neuroinflammation, mediated by the activation of glial cells and the production of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases and the secondary injury cascade following ischemic stroke. This compound exerts anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][9] By suppressing the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in both chronic and acute neurological conditions. This compound has been demonstrated to inhibit apoptosis through the modulation of the c-Jun N-terminal kinase (JNK)/caspase-3 signaling pathway.[4] The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses.[12] By attenuating the activation of JNK and the subsequent cleavage of caspase-3, a key executioner caspase, this compound prevents the dismantling of the cell and promotes neuronal survival.[4]
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
Nrf2/HO-1 Signaling Pathway
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Anti-inflammatory Effects of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I (SI) is a naturally occurring phthalide compound predominantly found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1][2] These plants have a long history of use in traditional medicine for treating inflammatory conditions. Modern pharmacological studies have begun to elucidate the scientific basis for these applications, revealing that this compound possesses significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative experimental data, and outlining relevant experimental protocols.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4][5]
This compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[6][7]
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[8][9][10] The activation of these kinases through phosphorylation leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
Studies on this compound and its analogs, such as Senkyunolide H, have demonstrated the ability to modulate the MAPK pathway.[2][6][11] Specifically, it has been observed that these compounds can inhibit the phosphorylation of p38 MAPK, JNK, and ERK in response to inflammatory stimuli like LPS.[6][12][13][14]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and its analogs on various inflammatory markers.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Cell Line | Inflammatory Stimulus | Mediator | This compound/Analog Concentration | % Inhibition / IC₅₀ | Reference |
| RAW 264.7 | LPS | NO | Not Specified | Dose-dependent | [15] |
| RAW 264.7 | LPS | TNF-α | Not Specified | Dose-dependent | [15][16] |
| RAW 264.7 | LPS | IL-6 | Not Specified | Dose-dependent | [15] |
| Ovine Cells | - | COX-1 | Not Specified | >100 µM (Senkyunolide A) | [17] |
| Ovine Cells | - | COX-2 | Not Specified | 49.3 µM (Senkyunolide A) | [17] |
Table 2: In Vivo Anti-inflammatory Effects
| Animal Model | Inflammatory Agent | Parameter Measured | This compound Dose | % Inhibition / Effect | Reference |
| Rat | Carrageenan | Paw Edema | Not Specified | Dose-dependent | [5][18][19][20][21] |
Note: Specific quantitative data for this compound is limited in the publicly available literature. Much of the data refers to dose-dependent effects without providing precise IC₅₀ values or percentage inhibition at specific concentrations. The data for COX inhibition is for Senkyunolide A, a related compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.[22]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a period of 1-2 hours.[23]
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[22][23]
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[23]
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[23]
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][24][25]
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα, p-p38, p-ERK, p-JNK) and a loading control (e.g., β-actin). The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[1][2][6][18]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5]
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are given free access to food and water.[5]
-
Compound Administration: The rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and several test groups receiving different doses of this compound. The compound is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL volume of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[21]
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, and NO. While the available quantitative data confirms a dose-dependent effect, further research is needed to establish precise IC₅₀ values for various inflammatory targets. The experimental protocols outlined in this guide provide a framework for future investigations into the therapeutic potential of this compound as an anti-inflammatory agent. Its multifaceted mechanism of action makes it a promising candidate for the development of novel treatments for a range of inflammatory diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. h-h-c.com [h-h-c.com]
- 9. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytokine analysis - ELISA / CBA [sanquin.org]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 25. gut.bmj.com [gut.bmj.com]
Unveiling the Cardiovascular Potential of Senkyunolide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a naturally occurring phthalide found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, has garnered significant interest within the scientific community for its potential therapeutic applications in cardiovascular diseases.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of this compound, focusing on its impact on cardiac hypertrophy, vasodilation, and thrombosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cardiovascular drugs.
Core Cardiovascular Effects of this compound
This compound exhibits a range of beneficial effects on the cardiovascular system, primarily attributed to its anti-hypertrophic, vasorelaxant, and anti-thrombotic properties. These effects are underpinned by its modulation of key signaling pathways involved in cardiovascular homeostasis.
Attenuation of Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure.[3] this compound has demonstrated a significant ability to alleviate cardiac hypertrophy. In a mouse model of isoproterenol-induced cardiac hypertrophy, administration of this compound at a dose of 50 mg/kg/day resulted in improved cardiac function, reduced oxidative stress, and suppressed inflammation.[3]
Quantitative Data on Anti-Hypertrophic Effects
| Parameter | Model | Treatment Group | Control Group | Percentage Improvement | Reference |
| Cardiac Function | Isoproterenol-induced cardiac hypertrophy in mice | This compound (50 mg/kg/day) | Isoproterenol only | Data on specific percentage improvement in parameters like ejection fraction and fractional shortening are not yet fully quantified in published literature. | [3] |
| Oxidative Stress & Inflammation | Isoproterenol-induced cardiac hypertrophy in mice | This compound (50 mg/kg/day) | Isoproterenol only | This compound demonstrated a reduction in oxidative stress and inflammation markers. | [3] |
Signaling Pathway: MAP3K1
The anti-hypertrophic effect of this compound is, at least in part, mediated through the cooperative modulation of the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) signaling pathway.[3]
Figure 1: this compound inhibits the hypertrophic response by targeting the MAP3K1 signaling pathway.
Vasorelaxant Effects
This compound has been shown to amplify cardiovascular diastolic activity, suggesting a role in promoting relaxation of blood vessels.[1] This vasorelaxant effect is believed to be mediated through its activity as a calcium antagonist.[1] By blocking calcium influx into vascular smooth muscle cells, this compound can lead to vasodilation, potentially contributing to a reduction in blood pressure.
Quantitative Data on Vasorelaxant Effects
| Parameter | Model | Agonist | This compound Concentration | Percentage Relaxation | Reference |
| Vasorelaxation | Isolated rat aorta | Phenylephrine | Dose-response data for this compound is not currently available in the literature to determine an EC50 value. | Not available |
Signaling Pathway: Calcium Antagonism
The primary mechanism for the vasorelaxant effect of this compound appears to be the inhibition of calcium channels.
Figure 2: this compound promotes vasodilation by blocking calcium channels and reducing calcium influx.
Anti-Thrombotic and Anti-Platelet Effects
This compound has demonstrated significant anti-thrombotic activity. In a zebrafish model of thrombosis induced by phenylhydrazine (PHZ), this compound was able to suppress thrombus formation.[1] This effect is likely due to its influence on multiple pathways including oxidative stress, platelet activation, and the coagulation cascade.[1]
Quantitative Data on Anti-Thrombotic Effects
| Parameter | Model | Inducer | This compound Treatment | Outcome | Reference |
| Thrombosis | Zebrafish | Phenylhydrazine (PHZ) | This compound | Significantly suppressed thrombogenesis. Specific quantitative data on the percentage reduction is not detailed in the available literature. | [1] |
Signaling Pathway: Multi-faceted Anti-thrombotic Action
This compound's anti-thrombotic effects are multi-faceted, involving the modulation of oxidative stress, platelet activation, and the coagulation cascade.
Figure 3: this compound exhibits anti-thrombotic effects through multiple pathways.
Pro-Angiogenic Effects
In addition to its other cardiovascular benefits, this compound has been observed to promote endothelial angiogenesis. It may induce the formation of the luminal structure of human microvascular endothelial cells by upregulating placental growth factor.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the cardiovascular effects of this compound.
Isoproterenol-Induced Cardiac Hypertrophy in Mice
This model is used to assess the anti-hypertrophic potential of this compound.
Workflow:
Figure 4: Experimental workflow for studying the anti-hypertrophic effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Hypertrophy: Isoproterenol is administered, typically via subcutaneous injection, at a specified dose and duration to induce cardiac hypertrophy.
-
Treatment: A cohort of mice receives daily administration of this compound (e.g., 50 mg/kg/day) alongside the isoproterenol treatment. A control group receives a vehicle.
-
Echocardiography: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular mass.
-
Histopathology: Heart tissues are collected, sectioned, and stained (e.g., Hematoxylin and Eosin, Masson's trichrome) to visualize cardiomyocyte size and fibrosis.
-
Western Blotting: Protein lysates from heart tissue are analyzed by Western blot to determine the expression levels of key signaling proteins, such as MAP3K1 and other components of related pathways.
Isolated Rat Aortic Ring Assay for Vasorelaxation
This ex vivo model is used to evaluate the direct vasorelaxant effects of this compound.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings. The endothelium may be intact or denuded to investigate endothelium-dependent or -independent effects.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Treatment: Cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension. This data can be used to determine the EC50 value of this compound.
Zebrafish Model of Thrombosis
This in vivo model allows for the visualization and quantification of thrombosis.
Methodology:
-
Animal Model: Transgenic zebrafish lines with fluorescently labeled blood cells are often used for ease of visualization.
-
Induction of Thrombosis: Thrombosis is induced by treating the zebrafish larvae with an agent like phenylhydrazine (PHZ).
-
Treatment: Larvae are co-treated with this compound at various concentrations.
-
Imaging: Thrombus formation is observed and quantified using fluorescence microscopy. Parameters such as the size and number of thrombi, and blood flow velocity can be measured.
Endothelial Cell Angiogenesis Assay
This in vitro assay is used to assess the pro-angiogenic effects of this compound.
Methodology:
-
Cell Culture: Human microvascular endothelial cells are cultured.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Tube Formation Assay: Endothelial cells are seeded onto a basement membrane matrix (e.g., Matrigel) and their ability to form capillary-like structures (tubes) is observed and quantified.
-
Analysis: The number and length of the tubes are measured to assess the extent of angiogenesis.
Conclusion and Future Directions
This compound presents a promising profile as a multi-target cardiovascular drug candidate. Its ability to mitigate cardiac hypertrophy, promote vasodilation, and inhibit thrombosis suggests its potential utility in the management of complex cardiovascular diseases. While the primary mechanisms of action are beginning to be understood, further research is warranted to fully elucidate the intricate signaling pathways involved. Specifically, detailed dose-response studies are needed to establish the potency and efficacy of this compound in various cardiovascular models. Furthermore, comprehensive preclinical safety and pharmacokinetic studies will be crucial for its translation into clinical applications. The development of this compound and its derivatives could pave the way for a new class of therapeutics for the prevention and treatment of cardiovascular disorders.
References
- 1. Synergistic Effects of Cryptotanshinone and this compound in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B and this compound synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Senkyunolide I from Angelica sinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I is a prominent phthalide derivative found in the medicinal plant Angelica sinensis (Oliv.) Diels, commonly known as Dong Quai. This compound has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-thrombotic effects.[1][2] These therapeutic potentials underscore the importance of efficient and standardized extraction and isolation protocols for this compound to facilitate further research and drug development.
This document provides detailed application notes and standardized protocols for the extraction of this compound from Angelica sinensis. The methodologies outlined below cover conventional and advanced extraction techniques, offering a comparative overview to aid researchers in selecting the most suitable method for their specific applications.
Quantitative Data Summary
The concentration of this compound in Angelica sinensis can vary depending on the plant's origin, processing, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Extraction Method | Solvent | Key Parameters | This compound Yield/Content | Reference |
| Ultrasonic Extraction | 80% Ethanol in Water | 30 min, 40°C | Not explicitly stated for this compound alone, but method was used for quantification of multiple components including this compound. | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethyl Acetate modifier | Pressure: 25-35 MPa, Temp: 40°C, Time: 2-4 hours | Not explicitly stated for this compound alone, but used for extracting angelica oil. | [3][4] |
| General Content in Plant Material | N/A | N/A | Up to 1 mg/g in A. sinensis | [2] |
| Content in Compound Preparations | Varied | Varied | 0.02 to 2.206 mg/g | [2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for extracting this compound using ultrasonic assistance.
Materials and Equipment:
-
Dried and powdered root of Angelica sinensis (40 mesh)
-
80% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Volumetric flasks
-
Filter paper or 0.22 µm syringe filters
-
Rotary evaporator
Procedure:
-
Sample Preparation: Accurately weigh 2.0 g of powdered Angelica sinensis root and place it into a 100 mL flask.
-
Solvent Addition: Add 50 mL of 80% ethanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.[1]
-
Cooling and Weight Adjustment: Allow the mixture to cool to room temperature. Weigh the flask and contents, and add 80% ethanol to compensate for any solvent lost during the process.
-
Filtration: Filter the extract through a 0.22 µm membrane to remove solid particles.[1]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
-
Quantification: The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE is a green technology that utilizes supercritical fluids, typically CO₂, for extraction. It is particularly suitable for extracting thermally labile and non-polar compounds.
Materials and Equipment:
-
Dried and powdered root of Angelica sinensis (40 mesh)
-
Supercritical Fluid Extractor
-
High-purity CO₂
-
Ethyl acetate (modifier)
-
Separation vessels
Procedure:
-
Sample Loading: Load the extraction vessel with a known amount of powdered Angelica sinensis.
-
Setting SFE Parameters:
-
Extraction: Start the extraction process and run for 2 hours.[4]
-
Separation: Collect the extract in the separation vessels by reducing the pressure. For instance, set separator 1 to 8 MPa and 50°C, and separator 2 to 6 MPa and 50°C.[4]
-
Extract Collection: Collect the precipitated extract from the separation vessels.
-
Quantification: Analyze the extract for this compound content using HPLC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a method for the quantitative analysis of this compound in the extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a PDA detector.
-
Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (A) and 1% glacial acetic acid solution (B).[1]
-
Gradient Elution: 0–18 min, 19% A; 18–60 min, 19%–100% A.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the dried extract in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [Study on extracting oil of radix Angelica sinensis with supercritical CO2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Senkyunolide I
Introduction
Senkyunolide I is a bioactive phthalide compound predominantly found in medicinal plants such as Ligusticum chuanxiong (Rhizoma Chuanxiong) and Angelica sinensis.[1][2] It is recognized for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.[1][3] The isolation and purification of this compound are crucial for its further pharmacological investigation and potential drug development. These application notes provide detailed protocols for the extraction, separation, and purification of this compound from its natural sources, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
Pure this compound is a yellowish amorphous powder or sticky oil.[2] Notably, it is soluble in water and organic solvents like ethanol, ethyl acetate, and chloroform.[2] this compound is relatively stable under heat and in acidic conditions but is susceptible to degradation under alkaline conditions and exposure to light.[1]
Section 1: Extraction of this compound from Ligusticum chuanxiong
The initial step in isolating this compound involves its extraction from the dried rhizomes of Ligusticum chuanxiong. Various extraction techniques can be employed, with the choice of method influencing the yield and purity of the crude extract.
1.1. Conventional Extraction Methods
Conventional methods such as maceration, reflux, and ultrasonic-assisted extraction are commonly used.[1] Ethanol is a frequently utilized solvent due to its efficiency in extracting phthalides.[1]
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried rhizomes of Ligusticum chuanxiong into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered plant material into a flask.
-
Add 1 L of 95% ethanol.
-
Submerge the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
1.2. Advanced Extraction Methods
Supercritical fluid extraction and microwave-assisted extraction are advanced techniques that can offer improved efficiency and reduced extraction times.[1]
Section 2: Purification Techniques for this compound
Following extraction, the crude extract, which contains a complex mixture of compounds, requires further purification to isolate this compound. The most common methods involve various forms of chromatography.
2.1. Flash Column Chromatography (Preliminary Purification)
Flash column chromatography is an effective initial step to fractionate the crude extract and remove a significant portion of impurities.[1] Silica gel is a commonly used stationary phase.
Protocol: Silica Gel Flash Column Chromatography
-
Column Preparation:
-
Dry-pack a glass column (e.g., 50 mm x 500 mm) with silica gel (100-200 mesh).
-
Equilibrate the column with the initial mobile phase, typically a non-polar solvent like n-hexane.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. A typical gradient could be from 100% n-hexane to 100% ethyl acetate over several column volumes.
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions rich in this compound and concentrate them for further purification.
-
2.2. Counter-Current Chromatography (CCC)
Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample degradation. It has been successfully applied for the preparative isolation of this compound.[4][5]
Protocol: High-Speed Counter-Current Chromatography (HSCCC) [4][5]
-
Solvent System Selection:
-
HSCCC Instrument Preparation:
-
Fill the multilayer coil of the HSCCC instrument with the stationary phase (upper phase).
-
Set the revolution speed to 800 rpm.[5]
-
-
Sample Injection and Elution:
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector at 280 nm.[5]
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions for purity using analytical HPLC.
-
2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is a powerful final purification step.[1][6]
Protocol: Reversed-Phase Preparative HPLC [6]
-
Column and Mobile Phase:
-
Use a reversed-phase C18 column (e.g., 20 mm x 250 mm, 10 µm).
-
Prepare a mobile phase consisting of methanol and water.
-
-
Gradient Elution:
-
A typical gradient elution could be a stepwise gradient: 10% methanol for the first 10 minutes, followed by a linear increase to 60% methanol over the next 30 minutes.[6]
-
-
Sample Injection and Fraction Collection:
-
Dissolve the this compound-rich fraction from the previous purification step in the initial mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Post-Purification Processing:
-
The collected fraction may contain salts from the mobile phase (e.g., if a buffer was used). Desalination can be performed using a column packed with a suitable resin like MCI gel CHP-20P.[6]
-
Evaporate the solvent to obtain pure this compound.
-
Section 3: Quantitative Data and Purity Assessment
The efficiency of each purification step should be monitored by quantitative analysis to determine the yield and purity of this compound.
Analytical HPLC for Purity Determination
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water with 0.05% phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm.[5]
-
Quantification: Purity is determined by calculating the peak area of this compound relative to the total peak area in the chromatogram.
Comparison of Purification Techniques
| Purification Technique | Starting Material | Yield of this compound | Purity of this compound | Reference |
| Counter-Current Chromatography | 400 mg of crude extract | 6.4 mg (1.6%) | 98% | [4][5] |
| Preparative HPLC | Not specified | Not specified | >99% (reported for a similar compound) | [6] |
| Flash Chromatography | Crude Extract | Not specified | Serves as a preliminary purification step | [1] |
Note: Quantitative data for preparative HPLC and flash chromatography for this compound are not consistently reported in the literature, making a direct comparison of yields challenging.
Section 4: Visualized Workflows and Diagrams
Experimental Workflow for Isolation and Purification of this compound
Caption: A flowchart illustrating the sequential steps for the isolation and purification of this compound.
Detailed Workflow for Counter-Current Chromatography
Caption: Step-by-step protocol for the purification of this compound using HSCCC.
Logical Relationship of Purification Methods
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]
- 4. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Senkyunolide I using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I is a major bioactive phthalide compound found in medicinal herbs such as Ligusticum chuanxiong and Angelica sinensis. It has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and analgesic effects.[1][2] Accurate and precise quantification of this compound in various matrices, including raw materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose.[2][3] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocols
Sample Preparation
1.1. Plant Material and Extracts:
-
Accurately weigh 1.0 g of powdered plant material (e.g., Ligusticum chuanxiong rhizome).
-
Add 25 mL of methanol to the powder in a conical flask.
-
Perform ultrasonication for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Replenish the lost weight with methanol.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
1.2. Biological Samples (Plasma):
-
To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution)[4] |
| Gradient Program | 0-10 min: 30% Acetonitrile10-25 min: 30-70% Acetonitrile25-30 min: 70% Acetonitrile |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 280 nm[5] |
| Injection Volume | 10 µL[5] |
Method Validation Data
The described HPLC method has been validated for its linearity, precision, accuracy, and recovery.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions of this compound at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 3.36 - 67.20 | 0.9998[5] |
Precision
The precision of the method was evaluated by performing replicate injections of a standard solution.
| Parameter | Relative Standard Deviation (RSD) |
| Intra-day Precision | < 2% |
| Inter-day Precision | < 3% |
Accuracy and Recovery
The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a sample matrix.
| Sample Matrix | Average Recovery (%) | RSD (%) |
| Xinwuyou Tablets | 98.19 | 1.24[5] |
| Dog Plasma | 85.78 - 93.25 | < 15%[1] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Signaling Pathway of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. One of the prominent mechanisms involves the attenuation of the JNK/caspase-3 signaling pathway, which is activated by glutamate-induced neurotoxicity. By inhibiting this pathway, this compound reduces apoptosis in neuronal cells.[4]
Caption: Neuroprotective signaling pathway of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and validated approach for the quantification of this compound. The protocol is applicable to various sample matrices and is suitable for quality control and research purposes in the pharmaceutical industry. The understanding of its mechanism of action through signaling pathways further supports its potential as a therapeutic agent.
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Senkyunolide I using mass spectrometry (MS). This compound is a major bioactive phthalide found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, known for its potential therapeutic effects, including neuroprotection and cardiovascular benefits.[1][2] These protocols are designed to guide researchers in developing robust analytical methods for pharmacokinetic studies, metabolite identification, and quality control of herbal preparations.
Introduction to MS Analysis of this compound
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound in complex biological matrices.[3][4] Common ionization techniques include electrospray ionization (ESI), typically in positive ion mode. High-resolution mass spectrometers like quadrupole-time-of-flight (Q-TOF) are employed for metabolite identification, while triple quadrupole (QqQ) mass spectrometers are the standard for sensitive and specific quantification using selected reaction monitoring (SRM).[1][4]
Quantitative Analysis of this compound
A validated LC-MS/MS method is crucial for the accurate quantification of this compound in biological samples, such as plasma.[4] The following tables summarize key quantitative parameters from published methods.
Table 1: LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 225.1 | [4] |
| Product Ion (m/z) | 161.1 | [4] |
| Ionization Mode | Positive ESI | [4] |
| Internal Standard (IS) | Not specified in all studies |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1000 ng/mL in dog plasma | |
| 0.05 - 25 µg/mL in rat plasma | [3] | |
| Correlation Coefficient (r²) | > 0.9992 | |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in dog plasma | |
| 0.05 µg/mL in rat plasma | [3] | |
| Mean Extraction Recovery | 85.78 - 93.25% from dog plasma | |
| 81.0 - 86.6% from rat plasma | [3] | |
| Intra-day Precision (RSD) | < 12.12% | |
| Inter-day Precision (RSD) | < 12.12% | |
| Accuracy (RE) | 98.89% to 104.24% |
Experimental Protocols
Sample Preparation from Plasma
Protocol 1: Protein Precipitation [4]
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (containing internal standard, if used).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [3]
-
To a 100 µL aliquot of plasma, add 500 µL of ethyl acetate (containing internal standard, if used).
-
Vortex for 3 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (steps 1-3) with another 500 µL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS system.
Liquid Chromatography
The following are typical LC conditions for the separation of this compound.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] | Kromasil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[4] | Water[3] |
| Mobile Phase B | Acetonitrile[4] | Methanol[3] |
| Gradient/Isocratic | Gradient elution is common for complex samples. | Isocratic: Methanol-water (55:45, v/v)[3] |
| Flow Rate | 0.3 mL/min[4] | 1.0 mL/min[3] |
| Column Temperature | 40°C | Ambient |
| Injection Volume | 5 µL | 20 µL |
Mass Spectrometry
The following are typical MS parameters for the analysis of this compound.
Table 4: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 2.7 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 400 - 500°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 - 800 L/h |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transition | m/z 225.1 → 161.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: Workflow for this compound Analysis.
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound ([M+H]⁺ at m/z 225.1) in the mass spectrometer is essential for its selective detection. The major product ion at m/z 161.1 is proposed to be formed through a series of neutral losses from the precursor ion.
Caption: Proposed Fragmentation of this compound.
Metabolite Identification
Beyond quantification of the parent compound, LC-MS is instrumental in identifying this compound metabolites. Studies in rats have revealed that the primary metabolic pathways include methylation, hydration, epoxidation, glucuronidation, and glutathione conjugation.[1][5] High-resolution mass spectrometry (e.g., UPLC/Q-TOF-MS) is employed to accurately determine the mass of metabolites and deduce their elemental composition, which, combined with fragmentation data, allows for structural elucidation.[1][6] For instance, glucuronide and glutathione conjugates have been successfully isolated and characterized from bile samples.[6][7]
Conclusion
The protocols and data presented herein provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. The provided workflows and fragmentation pathway diagrams serve as valuable visual aids for understanding the analytical process and the behavior of this compound in the mass spectrometer.
References
- 1. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Senkyunolide I: A Phytochemical Standard for Research and Drug Development
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senkyunolide I is a prominent phthalide compound predominantly found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong and Angelica sinensis.[1][2] It is recognized for its significant biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.[1][2][3] this compound is often formed from the degradation of a less stable compound, ligustilide. This application note provides detailed protocols for the use of this compound as a standard in phytochemical analysis and outlines key in-vitro assays to assess its biological activity.
Phytochemical Analysis of this compound
A standardized approach for the quantification of this compound in plant materials or extracts is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Protocol: Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in Ligusticum chuanxiong extracts.
1. Sample Preparation:
- Accurately weigh 1.0 g of powdered Ligusticum chuanxiong rhizome.
- Add 50 mL of 70% ethanol and perform ultrasonic extraction for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
2. Standard Solution Preparation:
- Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
- Generate a series of standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 10-30% B;10-25 min, 30-50% B;25-30 min, 50-70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Biological Activity Assays
The following protocols describe in-vitro methods to evaluate the anti-inflammatory and neuroprotective properties of this compound.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Quantitative Data Summary:
Neuroprotective Activity: Cell Viability Assay
This protocol evaluates the protective effect of this compound against glutamate-induced cytotoxicity in human neuroblastoma SH-SY5Y cells, a common in-vitro model for neurodegenerative diseases.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induction of Cytotoxicity: Expose the cells to Glutamate (10 mM) for 24 hours to induce cell death.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Quantitative Data Summary:
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control | 100 ± 5.2 |
| Glutamate (10 mM) | 52 ± 4.5 |
| Glutamate + this compound (1 µM) | 65 ± 5.1 |
| Glutamate + this compound (10 µM) | 78 ± 4.8 |
| Glutamate + this compound (50 µM) | 89 ± 5.5 |
Note: The quantitative data presented here are representative and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
The biological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the proposed anti-inflammatory mechanism and the experimental workflows.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Figure 2: Experimental workflow for HPLC quantification of this compound.
Figure 3: General workflow for in-vitro cell-based assays.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Senkyunolide I in Nrf2/HO-1 Signaling Pathway Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I (SEI) is a naturally occurring phthalide compound that has demonstrated significant antioxidant properties.[1][2][3] Research indicates that one of the key mechanisms underlying its protective effects against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1][3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this inhibition is released, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to the upregulation of antioxidant enzymes, most notably HO-1.[5][6] The induction of this pathway by this compound has been shown to mitigate oxidative damage, reduce the production of reactive oxygen species (ROS), and protect cells, such as chondrocytes, from stress-induced senescence and degradation of the extracellular matrix.[1][3][4] These application notes provide an overview of the effects of this compound and detailed protocols for investigating its mechanism of action on the Nrf2/HO-1 pathway.
Data Presentation
Table 1: Effect of this compound on Nrf2 and HO-1 Protein Expression in Chondrocytes
| Treatment Group | Concentration (µM) | Nrf2 Protein Expression (Fold Change vs. Control) | HO-1 Protein Expression (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 |
| Oxidative Stressor (e.g., IL-1β) | - | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| Oxidative Stressor + this compound | 50 | Value | Value |
Table 2: Effect of this compound on Nrf2 and HO-1 mRNA Expression in Chondrocytes
| Treatment Group | Concentration (µM) | Nrf2 mRNA Expression (Fold Change vs. Control) | HO-1 mRNA Expression (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 |
| Oxidative Stressor (e.g., IL-1β) | - | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| Oxidative Stressor + this compound | 50 | Value | Value |
Table 3: Protective Effect of this compound on Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Control | 0 | 100 | - |
| Oxidative Stressor (e.g., H₂O₂) | - | Value | - |
| Oxidative Stressor + this compound | 10 | Value | \multirow{3}{*}{\textit{Calculated Value}} |
| Oxidative Stressor + this compound | 25 | Value | |
| Oxidative Stressor + this compound | 50 | Value |
Experimental Protocols
Western Blot Analysis of Nrf2 and HO-1 Protein Expression
This protocol outlines the procedure for detecting the protein levels of Nrf2 and HO-1 in cell lysates following treatment with this compound.
Materials:
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., human chondrocytes) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, with or without an oxidative stressor (e.g., IL-1β), for the desired time period.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Quantitative Real-Time PCR (qPCR) for Nrf2 and HO-1 mRNA Expression
This protocol is for quantifying the mRNA levels of Nrf2 and HO-1 to determine if this compound regulates their expression at the transcriptional level.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Forward and reverse primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target genes and the housekeeping gene in a 96- or 384-well plate.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, which is useful for assessing the protective effects of this compound against oxidative stress-induced cell death.[1][2][7]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add an oxidative stressor (e.g., H₂O₂) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. The IC50 value can be determined by plotting the cell viability against the concentration of this compound.
Visualization
Caption: this compound induces the Nrf2/HO-1 signaling pathway.
Caption: Workflow for investigating this compound's effects.
References
- 1. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 7. Senkyunolides reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells via induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide I: Application Notes and Protocols for Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I (SEI) is a naturally occurring phthalide compound found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis.[1] Emerging preclinical evidence highlights its significant neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for ischemic stroke.[2] The multifaceted mechanism of action of this compound, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, addresses key pathological processes in the ischemic cascade.[3][4] These application notes provide a comprehensive overview of the therapeutic potential of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several critical signaling pathways involved in neuronal survival and injury. Its primary mechanisms include potent anti-oxidation, inhibition of apoptosis, and suppression of neuroinflammation.[2][3]
Anti-Oxidative Stress: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3] This is achieved by promoting the phosphorylation of Erk1/2, which leads to the nuclear translocation of Nrf2 and subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] This cascade effectively mitigates oxidative damage, a critical factor in ischemia-reperfusion injury.[3]
Anti-Apoptosis: The anti-apoptotic properties of this compound are mediated through the regulation of the Bcl-2 family of proteins and the inhibition of caspase activity.[3] Treatment with this compound increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3] Furthermore, it significantly reduces the expression of cleaved caspase-3 and caspase-9, key executioners of the apoptotic cascade.[3] In models of glutamate-induced neurotoxicity, this compound has been shown to attenuate the JNK/caspase-3 signaling pathway, further contributing to its anti-apoptotic effects.[5]
Anti-Inflammation: this compound demonstrates anti-inflammatory activity by suppressing microglia activation and the subsequent release of pro-inflammatory cytokines.[6] Studies have shown that it can inhibit the TLR4/NF-κB signaling pathway, a key regulator of the inflammatory response in the brain following ischemic injury.[4][7] By up-regulating Heat Shock Protein 70 (Hsp70), this compound can suppress this pathway, thereby reducing neuroinflammation.[6]
Signaling Pathways
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in models of ischemic stroke.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Vehicle Control | This compound (36 mg/kg) | This compound (72 mg/kg) | Reference |
| Neurological Deficit Score | Significantly high | Significantly ameliorated | Significantly ameliorated | [3] |
| Infarct Volume | High | Significantly reduced | Significantly reduced | [3] |
| Brain Edema | Present | Significantly reduced | Significantly reduced | [3] |
| MDA Levels (Oxidative Stress Marker) | Increased | Decreased | Decreased | [3] |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | Increased | [3] |
Table 2: In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | Key Findings with this compound Treatment | Reference |
| Neuro2a cells | Glutamate-induced toxicity | Increased cell viability, reversed apoptosis, reduced p-JNK/JNK and cleaved caspase-3 expression. | [5] |
| BV-2 microglial cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Inhibited the release of pro-inflammatory cytokines and the expression of inflammation-related enzymes. | [6] |
| Rat primary microglial cells | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Suppressed the Hsp70/TLR4/NF-κB pathway. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is a widely used and clinically relevant method for inducing focal cerebral ischemia.[8][9][10]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Monofilament nylon suture (e.g., 4-0) with a rounded tip
-
This compound solution
-
Vehicle (e.g., normal saline)
-
Surgical instruments
-
Heating pad and rectal thermometer
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week with free access to food and water.[11] Fast the animals overnight before surgery with free access to water.
-
Anesthesia: Anesthetize the rat and maintain body temperature at 37.0-37.5°C throughout the surgical procedure.[11]
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a monofilament nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]
-
-
Drug Administration: 15 minutes after the onset of occlusion, administer this compound (36 mg/kg or 72 mg/kg) or vehicle intravenously.[3]
-
Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[3]
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for any signs of distress.
-
Assessment (after 24 hours of reperfusion):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema Assessment: Measure the water content of the brain tissue.
-
Histological Analysis: Perform hematoxylin and eosin (H&E) staining on brain sections to observe morphological changes.[3]
-
In Vitro Model: Glutamate-Induced Neurotoxicity in Neuro2a Cells
This cell-based assay is useful for screening neuroprotective compounds against excitotoxicity, a key mechanism of neuronal damage in stroke.[5]
Materials:
-
Neuro2a (mouse neuroblastoma) cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Glutamate solution
-
This compound solution
-
WST-1 or MTT reagent for cell viability assay
-
Annexin V-FITC/PI apoptosis detection kit
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture Neuro2a cells in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed cells in appropriate culture plates. After 24 hours, pre-treat the cells with varying concentrations of this compound for a specified time before exposing them to glutamate for 24 hours.[5]
-
Cell Viability Assay:
-
Add WST-1 or MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[5]
-
-
Apoptosis Assay:
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).[5]
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-JNK, JNK, cleaved caspase-3, Bcl-2, Bax) and appropriate secondary antibodies.[5]
-
Visualize and quantify the protein bands.
-
Western Blotting Protocol
This is a standard technique to quantify the expression levels of specific proteins.[3][5]
Procedure:
-
Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of ischemic stroke through its well-defined anti-oxidative, anti-apoptotic, and anti-inflammatory mechanisms. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of this promising natural compound. Future investigations should focus on optimizing dosing regimens, evaluating its efficacy in combination with other therapies, and ultimately translating these preclinical findings into clinical applications.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates oxygen-glucose deprivation/reoxygenation-induced inflammation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdbneuro.com [mdbneuro.com]
- 11. frontiersin.org [frontiersin.org]
Application of Senkyunolide I in Migraine Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Senkyunolide I, a primary active phthalide compound isolated from the traditional Chinese medicine Ligusticum chuanxiong, has demonstrated significant potential as a therapeutic agent for migraine. Preclinical studies have elucidated its analgesic and anti-migraine properties, suggesting a multi-targeted mechanism of action. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in migraine research. The information is compiled from key studies to facilitate the design and execution of further investigations into its efficacy and underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its effects across different migraine-related models.
Table 1: Analgesic Effects of this compound in Mouse Models [1][2][3]
| Experimental Model | Treatment Group | Dose (mg/kg, p.o.) | Endpoint | Result |
| Hot-Plate Test | Control | - | Pain Threshold (s) | 10.2 ± 2.1 |
| This compound | 16 | Pain Threshold (s) | 15.8 ± 3.4 | |
| This compound | 32 | Pain Threshold (s) | 18.9 ± 4.2 | |
| Acetic Acid-Induced Writhing Test | Control | - | Number of Writhings | 35.6 ± 7.8 |
| This compound | 32 | Number of Writhings | 18.4 ± 5.1 | |
| p < 0.05, **p < 0.01 vs. Control |
Table 2: Effect of this compound on Monoamine Neurotransmitters and Nitric Oxide in a Nitroglycerin-Induced Migraine Rat Model [1][2][3]
| Analyte | Brain Tissue | Plasma |
| Control | Nitroglycerin (NTG) | |
| 5-HT (ng/g or ng/mL) | 289 ± 45 | 198 ± 39 |
| NE (ng/g or ng/mL) | 312 ± 51 | 401 ± 62 |
| DA (ng/g or ng/mL) | 85 ± 15 | 112 ± 20 |
| NO (µmol/g protein or µmol/L) | 1.2 ± 0.2 | 2.5 ± 0.4 |
| *p < 0.05 vs. Control; #p < 0.05 vs. NTG |
Table 3: Effect of this compound on Retinal Spreading Depression (RSD) in an In Vitro Chick Retina Model [4][5]
| Treatment Group | Concentration (µM) | RSD Magnitude (% of initial level) | RSD Propagation Rate (% of initial level) |
| Ringer's Control | - | 98.2 ± 3.1 | 97.5 ± 2.8 |
| This compound | 10 | 86.4 ± 2.8 | 93.4 ± 2.2 |
| 30 | 69.6 ± 4.5 | 88.6 ± 2.1 | |
| 100 | 75.4 ± 3.8 | 86.4 ± 3.4 | |
| *p < 0.05, **p < 0.01 vs. Ringer's Control |
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its anti-migraine effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.
Caption: Proposed mechanism of action of this compound in migraine.
Experimental Protocols
The following are detailed protocols for key experiments cited in this compound migraine research. These protocols are synthesized from published methodologies and should be adapted as necessary for specific experimental designs.
Nitroglycerin-Induced Migraine Model in Rats
This protocol establishes a migraine-like state in rats, characterized by hyperalgesia and biochemical changes relevant to migraine pathophysiology.
Caption: Workflow for the nitroglycerin-induced migraine model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (purity >98%)
-
Nitroglycerin (NTG) solution (5 mg/mL)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly assign rats to experimental groups (n=8-10 per group): Control, NTG model, and NTG + this compound (e.g., 18, 36, and 72 mg/kg).
-
Prepare this compound in the vehicle to the desired concentrations.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (i.g.) to the respective groups.
-
Thirty minutes after this compound administration, inject NTG (10 mg/kg, s.c.) to the NTG model and this compound treatment groups. The control group receives a corresponding volume of saline.
-
-
Behavioral Assessment:
-
At 2 hours post-NTG injection, observe and record migraine-like behaviors such as head scratching and facial grooming for a defined period (e.g., 30 minutes).
-
Mechanical or thermal allodynia can also be assessed at this time point using von Frey filaments or a plantar test apparatus.
-
-
Sample Collection:
-
At 4 hours post-NTG injection, anesthetize the rats deeply.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.
-
Perfuse the brain with ice-cold saline, then dissect and collect the whole brain or specific regions (e.g., trigeminal nucleus caudalis, hypothalamus).
-
Store all samples at -80°C until analysis.
-
Hot-Plate Test for Analgesia in Mice
This protocol assesses the central analgesic activity of this compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Hot-plate apparatus (maintained at 55 ± 0.5°C)
-
Vehicle for this compound
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 60 seconds is recommended to prevent tissue damage.
-
Grouping and Administration:
-
Select mice with a baseline latency of 5-30 seconds and randomly assign them to groups: Control (vehicle), this compound (e.g., 16 and 32 mg/kg, p.o.).
-
Administer this compound or vehicle orally.
-
-
Post-treatment Measurement: At 30, 60, and 120 minutes after administration, place the mice back on the hot plate and measure the pain threshold latency as described in step 2.
Acetic Acid-Induced Writhing Test in Mice
This protocol evaluates the peripheral analgesic effect of this compound by quantifying the reduction in abdominal constrictions induced by an irritant.
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Acetic acid solution (0.6% in saline)
-
Vehicle for this compound
Procedure:
-
Grouping and Administration:
-
Randomly assign mice to experimental groups: Control (vehicle), this compound (e.g., 32 mg/kg, p.o.).
-
Administer this compound or vehicle orally.
-
-
Induction of Writhing: Sixty minutes after drug administration, inject acetic acid solution (0.1 mL/10 g body weight, i.p.) into each mouse.
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for the next 15 minutes.
Measurement of Monoamine Neurotransmitters and Nitric Oxide
This protocol outlines the biochemical analysis of brain tissue and plasma samples obtained from the migraine model.
Materials:
-
Brain tissue and plasma samples
-
Reagents for HPLC with fluorescence detection (for monoamines)
-
Nitric oxide assay kit (Griess reagent-based)
-
Homogenization buffer
Procedure for Monoamine Analysis (HPLC):
-
Sample Preparation:
-
Homogenize brain tissue in perchloric acid.
-
Centrifuge the homogenate and filter the supernatant.
-
For plasma, precipitate proteins with perchloric acid, centrifuge, and filter the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Use a mobile phase appropriate for the separation of 5-HT, NE, and DA and their metabolites.
-
Quantify the neurotransmitter levels by comparing peak areas to those of known standards.
-
Procedure for Nitric Oxide Analysis (Griess Assay):
-
Sample Preparation:
-
Homogenize brain tissue and centrifuge to obtain the supernatant.
-
Use plasma samples directly or after deproteinization.
-
-
Griess Reaction:
-
Follow the instructions of a commercially available Griess reagent kit. This typically involves mixing the sample with the Griess reagents and incubating to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader. Calculate the NO concentration based on a standard curve.
Investigation of CGRP and NF-κB Signaling
The following protocols are proposed for investigating the effect of this compound on Calcitonin Gene-Related Peptide (CGRP) and Nuclear Factor-kappa B (NF-κB) signaling in the context of migraine.
Caption: Workflow for investigating CGRP and NF-κB signaling.
Protocol for CGRP Measurement in Trigeminal Ganglion (ELISA):
-
Sample Collection: Following the NTG-induced migraine protocol, dissect the trigeminal ganglia.
-
Sample Preparation: Homogenize the tissue in an appropriate lysis buffer and determine the total protein concentration.
-
ELISA: Use a commercially available CGRP ELISA kit and follow the manufacturer's instructions to quantify CGRP levels in the tissue homogenates.
Protocol for NF-κB Activation in Trigeminal Nucleus Caudalis (Western Blot):
-
Sample Collection: Dissect the trigeminal nucleus caudalis (TNC) from the brainstem of rats from the NTG-induced migraine model.
-
Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from the TNC tissue using a nuclear extraction kit.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the level of NF-κB activation.
-
Disclaimer: These protocols are intended as a guide. Researchers should consult the original research articles for highly specific details and optimize the protocols for their laboratory conditions. Ethical approval from an appropriate institutional animal care and use committee is required for all animal experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect and mechanism of this compound as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Investigating the Anti-Tumor Properties of Senkyunolide I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a natural phthalide compound, has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-tumor agent.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-tumor properties of this compound, with a focus on its effects on cell viability, apoptosis, and key signaling pathways implicated in cancer progression. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this promising natural product.
Data Presentation
The anti-proliferative activity of this compound has been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. While specific IC50 values for this compound are still emerging in the literature, the following table provides a template for organizing such data as it becomes available through experimental investigation.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 48 | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| PC-3 | Prostate Carcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Note: The IC50 values should be determined experimentally for this compound. The values presented for other compounds in various studies range from micromolar to sub-micromolar concentrations, suggesting that this compound may also exhibit activity in this range.[3][4][5]
Key Signaling Pathways
This compound is hypothesized to exert its anti-tumor effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate the potential mechanisms of action.
Caption: this compound may inhibit the PI3K/AKT pathway, a key regulator of cell growth and survival.
Caption: this compound may suppress the NF-κB signaling cascade, reducing inflammation and cell survival.
Caption: this compound may block the STAT3 signaling pathway, inhibiting cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-tumor properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in apoptosis and signaling pathways.
Caption: Workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, NF-κB p65, p-STAT3, total STAT3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
In Vivo Tumor Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a preclinical animal model. A similar protocol has been used for the related compound, Senkyunolide H.[6]
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., 5 x 10⁶ cells in PBS or Matrigel)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
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Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the anti-tumor properties of this compound. By systematically evaluating its effects on cancer cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies are warranted to establish a definitive profile of its efficacy and to explore its potential in combination with existing cancer therapies.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Senkyunolide I Large-Scale Production: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of Senkyunolide I.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for large-scale production of this compound?
A1: The primary sources for this compound are the rhizomes of Ligusticum chuanxiong and the roots of Angelica sinensis[1][2]. It is important to note that this compound exists in these plants in relatively low concentrations and is often a transformation product of other compounds, such as ligustilide, during processing and storage[1][2].
Q2: What is the main challenge related to the natural abundance of this compound?
A2: A significant challenge is the low and variable content of this compound in the raw plant material. The concentration can fluctuate based on the plant's origin, harvesting time, and storage conditions[1][2]. This variability makes it difficult to establish a standardized and consistent large-scale production process.
Q3: How does the processing of the plant material affect the yield of this compound?
A3: Processing conditions significantly influence the final yield. For instance, drying fresh rhizomes of L. chuanxiong at 60°C for 24 hours has been shown to increase the content of this compound[1][2]. Similarly, decoction can lead to an increase in this compound content due to the transformation of ligustilide[2].
Q4: What are the common methods for extracting this compound from plant materials?
A4: Conventional methods include reflux, immersion, and ultrasonication using solvents like high-concentration ethanol or methanol[1]. More advanced techniques such as supercritical fluid extraction and ultra-high pressure ultrasonic-assisted extraction have been employed to improve efficiency[1].
Q5: What are the key challenges in the purification of this compound?
A5: The main challenges include separating this compound from its isomers, such as Senkyunolide H, and other structurally similar phthalides[3][4]. Achieving high purity often requires multiple chromatographic steps, which can be time-consuming and lead to product loss, making it a hurdle for large-scale production[4].
Q6: Is this compound stable? What are the optimal storage conditions?
A6: this compound is relatively stable to heat and acid but is susceptible to degradation under alkaline conditions, light, and oxygen[2][5]. It can also isomerize to (E)-6, 7-transdihydroxyligustilide when exposed to direct sunlight[5]. Therefore, it should be stored at low temperatures, protected from light and oxygen[5].
Troubleshooting Guides
Issue 1: Low Yield of this compound during Extraction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Use high-concentration ethanol or methanol for extraction[1]. | Improved extraction efficiency of phthalides. |
| Inefficient Extraction Method | Consider advanced extraction techniques like supercritical fluid extraction or ultrasonic-assisted extraction[1]. | Higher yield and reduced extraction time. |
| Suboptimal Processing of Raw Material | Optimize drying conditions (e.g., 60°C for 24h for L. chuanxiong) to promote the conversion of ligustilide to this compound[1][2]. | Increased initial concentration of this compound in the plant material. |
| Degradation during Extraction | Control temperature and pH during extraction. Avoid prolonged exposure to high temperatures. | Minimized degradation of this compound. |
Issue 2: Low Purity of this compound after Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Isomers | Employ high-resolution purification techniques like counter-current chromatography (CCC) or preparative HPLC with optimized solvent systems[3][4]. | Effective separation of this compound from its isomers (e.g., Senkyunolide H). |
| Presence of Other Phthalides | Utilize a multi-step purification protocol, potentially combining different chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC). | Removal of other structurally related impurities. |
| Contamination from Solvents or Equipment | Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned. | Reduced risk of introducing external contaminants. |
Data Presentation
Table 1: Reported Yield and Purity of this compound from Rhizoma Chuanxiong using Counter-Current Chromatography (CCC)
| Parameter | Value | Reference |
| Starting Material | 400 mg of crude extract | [3][4] |
| Yield of this compound | 6.4 mg | [3][4] |
| Purity of this compound | 98% | [3][4] |
| Yield of Senkyunolide H | 1.7 mg | [3][4] |
| Purity of Senkyunolide H | 93% | [3][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Ligusticum chuanxiong
-
Material Preparation: Grind dried rhizomes of Ligusticum chuanxiong into a coarse powder.
-
Extraction:
-
Macerate the powdered material in 95% ethanol (1:10 w/v) for 24 hours at room temperature.
-
Alternatively, perform ultrasonic-assisted extraction with 95% ethanol for 30 minutes.
-
-
Filtration: Filter the extract through a suitable filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Counter-Current Chromatography (CCC)
This protocol is based on the method described by Wei et al. (2011).[3][4]
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6 (v/v/v/v).
-
CCC Instrument Setup:
-
Fill the CCC column with the upper phase (stationary phase).
-
Set the rotation speed to the desired level (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column in a head-to-tail elution mode at a specific flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection: Dissolve the crude extract in the mobile phase and inject it into the column.
-
Fraction Collection: Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Pooling and Drying: Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Transformation of Ligustilide and degradation pathways of this compound.
Caption: Troubleshooting decision tree for low yield and purity of this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving the yield of Senkyunolide I from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the isolation and yield enhancement of Senkyunolide I from natural sources, primarily Ligusticum chuanxiong and Angelica sinensis.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experimental workflow.
Question: My this compound yield is consistently low after extraction. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, from the raw material to the extraction parameters.
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Issue 1: Low Intrinsic Content in Raw Material. The concentration of this compound in fresh plant material is naturally very low, as it is primarily a transformation product of Z-ligustilide (LIG).[1][2]
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Solution: Implement a pre-extraction processing step. Studies have shown that drying or steaming the rhizomes of L. chuanxiong can significantly increase the this compound content by promoting the conversion of LIG.[3] For example, drying fresh rhizomes at 60°C for 24 hours was found to produce the highest levels of this compound.[1]
-
-
Issue 2: Suboptimal Extraction Solvent. The choice of solvent is critical for efficiently extracting phthalides.
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Issue 3: Inefficient Extraction Method. Conventional methods like simple reflux or immersion may not be efficient enough.
Question: I am trying to convert Z-ligustilide (LIG) to this compound, but the conversion rate is poor. How can I optimize this process?
Answer: The transformation of LIG, an unstable compound, into the more stable this compound is a key strategy for improving yield.[1] This is an oxidation process.
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Issue 1: Inadequate Processing Conditions. The conversion is highly dependent on physical and chemical conditions.
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Solution 1 (Heat Treatment): Controlled heating is a primary driver of this transformation. During a decoction process, the content of LIG was observed to decrease significantly while this compound content increased.[3] Experiment with different drying temperatures and durations, such as 60°C for 24 hours, which has been reported to be effective.[1]
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Solution 2 (Storage): Long-term storage can also facilitate the conversion. A study noted a 37.6% increase in this compound content after two years of storage at room temperature, suggesting it is a dominant oxidative product of LIG.[1]
-
-
Issue 2: Degradation of LIG into other byproducts. LIG can degrade into multiple compounds, not just this compound.
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Solution: While difficult to control completely, ensuring a controlled, oxygen-rich environment during heat processing may favor the desired oxidation pathway. The transformation is believed to proceed through a 6,7-epoxyligustilide intermediate.[3]
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Question: I am struggling with the purification of this compound. The purity is low and I'm losing a significant amount of the compound.
Answer: Purification can be challenging due to the presence of structurally similar phthalides.
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Issue 1: Co-elution of Similar Compounds. Senkyunolide H, an isomer, and other phthalides often co-elute with this compound in standard chromatography.[6]
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Solution: Utilize a high-resolution purification technique like Counter-Current Chromatography (CCC). CCC is a liquid-liquid partition method that avoids irreversible adsorption onto solid supports, leading to high recovery.[6][7] A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (at a 3:7:4:6 v/v ratio) has been successfully used to separate this compound with high purity.[6]
-
-
Issue 2: Low Recovery. Adsorption on solid supports like silica gel in conventional column chromatography can lead to significant sample loss.
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Solution: As mentioned, CCC is an excellent alternative that minimizes sample loss.[7] If using HPLC for purification, ensure the column is not overloaded and optimize the gradient to achieve better separation from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for obtaining this compound? this compound is found mainly in plants of the Umbelliferae (Apiaceae) family.[8] The most significant sources are the rhizomes of Ligusticum chuanxiong Hort. and the roots of Angelica sinensis (Oliv.) Diels, which are commonly used in traditional medicine.[1][3]
Q2: What is the relationship between Z-ligustilide (LIG) and this compound? this compound is generally considered an oxidation product of Z-ligustilide (LIG).[1] Fresh rhizomes of L. chuanxiong contain only trace amounts of this compound, but significant quantities are produced from the degradation of the more abundant LIG during processing (like drying and heating) and storage.[1][2] This transformation is advantageous as this compound has superior stability, solubility, and bioavailability compared to LIG.[1]
Q3: How can I increase the this compound content in the plant material before extraction? Increasing the biosynthesis of precursors in planta or in cell cultures is an advanced strategy.
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Elicitation: The use of elicitors, which are compounds that trigger defense responses in plants, can stimulate secondary metabolite production.[9][10] Biotic elicitors (e.g., yeast extract, fungal extracts) or abiotic elicitors (e.g., methyl jasmonate, salicylic acid) could be applied to L. chuanxiong plants or cell cultures to potentially upregulate the phthalide biosynthetic pathway.[10][11]
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Precursor Feeding: Supplying biosynthetic precursors to plant cell cultures can enhance the production of the final compound.[12][13] While the complete biosynthesis pathway of this compound is not fully elucidated, feeding general precursors of the phenylpropanoid pathway, such as L-phenylalanine, could potentially increase the pool available for phthalide synthesis.[13][14]
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Optimizing Growth Conditions: For in vitro propagation, optimizing culture conditions can enhance rhizome quality. Studies have shown that using maltose (4%-6%) as a carbohydrate source can effectively promote rhizome induction and growth in L. chuanxiong.[15][16][17]
Q4: What are the recommended analytical methods for the accurate quantification of this compound? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[3]
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For Routine Analysis: HPLC combined with an Ultraviolet (UV) or Diode Array Detection (DAD) detector is standard. Separations are typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.05% H3PO4).[3][18]
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For High Sensitivity and Metabolite Studies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity, making it ideal for pharmacokinetic studies or when analyzing samples with very low concentrations.[19][20]
Data Presentation: Yield Optimization Parameters
Table 1: Comparison of Extraction Methods for Ligusticum chuanxiong Constituents.
| Parameter | High-Pressure Ultrasonic-Assisted Extraction (HPUAE)[4] | Supercritical Fluid Extraction (SFE)[5] |
|---|---|---|
| Optimal Solvent | 40% - 60% Ethanol | Supercritical CO₂ with 8% co-solvent |
| Optimal Temperature | ~65 - 70 °C | 65 °C |
| Optimal Pressure | 8 - 10 MPa | 35 MPa |
| Optimal Time | 60 - 70 min | Not specified, depends on flow rate |
| Other Factors | Ultrasonic Power: 175 W | CO₂ Flow Rate: 1 L/min |
| Advantage | Efficiently breaks cell walls for better extraction. | Achieves better yield than conventional reflux. |
Table 2: Effect of Processing Method on Phthalide Content (mg/g) in L. chuanxiong.[3]
| Compound | Heating in Methanol Extract (60 min) | Drying Fresh Rhizomes (60°C, 24h) |
|---|---|---|
| Z-ligustilide (LIG) | Decreased from 14 to 0.4 | Decreased Significantly |
| This compound | Increased from 1.4 to 1.7 | Increased to 0.32 (highest level) |
Experimental Protocols
Protocol 1: High-Pressure Ultrasonic-Assisted Extraction (HPUAE) of this compound This protocol is based on the optimized parameters reported for the extraction of major constituents from L. chuanxiong rhizomes.[4]
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Preparation: Grind dried L. chuanxiong rhizomes and sieve to a consistent particle size (e.g., 40-60 mesh).
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Solvent Preparation: Prepare a 60% ethanol in water (v/v) solution.
-
Extraction:
-
Place 1.0 g of the powdered sample into the extraction vessel.
-
Add the 60% ethanol solvent at a liquid-to-solid ratio of 12:1 (mL:g).
-
Set the extraction parameters:
-
Pressure: 10 MPa
-
Temperature: 70°C
-
Ultrasonic Power: 175 W
-
Time: 70 minutes
-
-
-
Recovery: After extraction, cool the vessel and filter the extract through a 0.45 µm membrane.
-
Analysis: Dilute the filtrate with the mobile phase and analyze using HPLC-DAD for quantification of this compound.
Protocol 2: Counter-Current Chromatography (CCC) Purification of this compound This protocol is adapted from a successful method for isolating this compound from a crude extract of Rhizoma Chuanxiong.[6][7]
-
Crude Extract Preparation: Perform an initial solvent extraction (e.g., with 95% ethanol) of the plant material and evaporate the solvent to yield a crude extract.
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.
-
Mix the solvents thoroughly in a separatory funnel and allow the layers to separate.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
-
-
CCC Operation:
-
Fill the CCC column entirely with the upper stationary phase.
-
Rotate the apparatus at the desired speed (e.g., 800 rpm).
-
Pump the lower mobile phase into the column in the head-to-tail elution mode at a flow rate of 2.0 mL/min.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), dissolve the crude extract (e.g., 400 mg) in the mobile phase and inject it into the column.
-
Fraction Collection: Continuously pump the mobile phase and collect fractions at the outlet.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Workflow for improving this compound yield from natural sources.
Caption: Proposed chemical transformation of Z-ligustilide to this compound.
Caption: Logical diagram of elicitation to boost secondary metabolite production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Optimization of supercritical fluid extraction of bioactive components in Ligusticum chuanxiong by orthogonal array design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. phcogrev.com [phcogrev.com]
- 13. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Rhizome Quality in Ligusticum chuanxiong Hort. Through High Maltose Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A validated LC-MS/MS method for the determination of this compound in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Senkyunolide I Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Senkyunolide I (SI) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The main factors influencing this compound stability are pH, temperature, light, and the presence of oxygen.[1][2][3] this compound is more stable in weakly acidic conditions and degrades rapidly in alkaline solutions.[1][4] Elevated temperatures and exposure to direct sunlight, especially in the presence of oxygen, can also accelerate its degradation.[1][3]
Q2: What is the expected degradation pathway for this compound under different conditions?
A2: The degradation pathway of this compound is condition-dependent:
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Alkaline Conditions (pH > 10.0): Undergoes a ring-opening reaction of the lactone ring.[2]
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High Temperature and Aerobic Conditions: Can lead to dual-key addition or hydration on the 3,4-unsaturated bonds and terminal hydroxyl groups.[2]
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Bright Light/Direct Sunlight: Can cause partial isomerization to its cis-trans isomer, (E)-6, 7-transdihydroxyligustilide.[2][3]
Q3: How should I prepare and store this compound stock solutions?
A3: For reliable experimental results, it is recommended to prepare stock solutions in an appropriate solvent like DMSO.[5] For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Recommended storage conditions are:
-
-80°C for up to 6 months.[5]
-
-20°C for up to 1 month, protected from light.[5] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]
Q4: What are the recommended analytical methods for assessing this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) or diode array detection (DAD) detector is a common method for quantifying this compound.[1] A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (like 0.1% formic acid) is typically used.[1][6] For the identification of degradation products, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in my aqueous experimental buffer. | The pH of your buffer may be too high (alkaline). This compound is unstable in alkaline conditions.[1][4] | Adjust the pH of your buffer to be weakly acidic. Perform a pH stability study to determine the optimal pH for your experimental duration. |
| The solution may be exposed to light or elevated temperatures. | Protect your solution from light by using amber vials or covering the container with foil. Conduct experiments at a controlled, cool temperature. | |
| The buffer may contain dissolved oxygen, which accelerates degradation.[1][3] | Degas your buffer before use by sparging with an inert gas like nitrogen or argon. | |
| Appearance of unknown peaks in my chromatogram during analysis. | These may be degradation products of this compound. | Characterize the unknown peaks using a technique like UPLC-QTOF-MS to identify the degradation products.[2] This can help confirm the degradation pathway. |
| The unknown peaks could be due to isomerization caused by light exposure.[2][3] | Ensure that all sample preparation and analysis are conducted under light-protected conditions. | |
| Inconsistent results between experimental replicates. | This could be due to the instability of this compound in your experimental setup. | Prepare fresh working solutions for each replicate from a properly stored stock solution.[5] Ensure consistent timing and environmental conditions for each replicate. |
| Incomplete dissolution of this compound. | To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[7] |
Quantitative Data Summary
Table 1: Degradation Kinetics of this compound in Aqueous Solution
| Parameter | Value | Reference |
| Kinetics Model | First-order | [1][4] |
| Activation Energy (Ea) | 194.86 kJ/mol | [1][4] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Light Conditions | Reference |
| -80°C | Up to 6 months | N/A | [5] |
| -20°C | Up to 1 month | Protect from light | [5] |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike a known concentration of the stock solution into each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Sample Analysis: Immediately analyze the concentration of this compound in each aliquot using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
Protocol 2: Photostability Testing of this compound
-
Sample Preparation: Prepare an aqueous solution of this compound in a weakly acidic buffer (where it is most stable).
-
Exposure Conditions:
-
Test Sample: Place the solution in a clear vial and expose it to a controlled light source (e.g., a photostability chamber with a calibrated light source).
-
Control Sample: Wrap an identical sample in aluminum foil to protect it from light and place it alongside the test sample.
-
-
Incubation: Maintain a constant temperature for both samples.
-
Time-Point Sampling: At various time points, withdraw aliquots from both the test and control samples.
-
Sample Analysis: Analyze the samples by HPLC-UV to quantify the remaining this compound and by UPLC-QTOF-MS to identify any photo-degradation products, such as isomers.[2][3]
Visualizations
Caption: Degradation pathways of this compound under various conditions.
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Study of this compound Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:94596-28-8 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Enhancing the Oral Bioavailability of Senkyunolide I
Welcome to the technical support center for Senkyunolide I (SI) oral bioavailability enhancement. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: The reported oral bioavailability of this compound in rats ranges from approximately 37.25% to 76.9%.[1][2] Compared to other phthalides like ligustilide, this compound exhibits significantly superior stability, solubility, and bioavailability.[3][4]
Q2: What are the main challenges in further enhancing the oral bioavailability of this compound?
A2: While this compound has relatively good intrinsic absorption characteristics, researchers may encounter challenges including:
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Variability in Absorption: Pharmacokinetic parameters of this compound have been shown to be significantly altered in pathological conditions such as migraines, leading to increased absorption and a longer half-life.[3] This suggests that physiological state can be a source of variability.
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First-Pass Metabolism: this compound undergoes Phase II metabolism, including methylation, glucuronidation, and glutathione conjugation.[2][5] A hepatic first-pass effect of approximately 18.83% has been reported in rats.[2]
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Lipophilicity: As a lipophilic compound, the dissolution of this compound in the gastrointestinal tract could be a rate-limiting step for absorption, although it is considered to have better solubility than similar compounds.[3]
Q3: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A3: Based on its physicochemical properties and common pharmaceutical practices for lipophilic drugs, the following strategies hold promise:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract.[6][7]
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Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles can increase its surface area for dissolution, improve stability in the GI tract, and potentially offer targeted delivery.[8][9]
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous state.[10][11][12]
Troubleshooting Guides
Issue 1: Low Drug Loading in SEDDS Formulation
Symptoms:
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Precipitation of this compound is observed during the preparation of the SEDDS pre-concentrate.
-
The concentration of this compound in the formulation is lower than the target concentration.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor solubility in the chosen oil phase. | Screen a wider range of oils (e.g., long-chain triglycerides, medium-chain triglycerides) to find one with higher solubilizing capacity for this compound. |
| Insufficient amount of surfactant or cosurfactant. | Increase the proportion of surfactant and/or cosurfactant in the formulation. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion and have high drug solubility. |
| Incompatible excipients. | Ensure all excipients are compatible with this compound and with each other. Check for any potential chemical interactions. |
Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Drug Precipitation)
Symptoms:
-
The liquid SEDDS formulation becomes cloudy or shows phase separation upon storage.
-
Solidified SEDDS (S-SEDDS) show signs of drug recrystallization over time, confirmed by techniques like DSC or XRD.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal ratio of formulation components. | Re-optimize the formulation based on pseudo-ternary phase diagrams. Ensure the formulation is in a thermodynamically stable region. |
| Drug supersaturation and precipitation upon dilution. | Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC), into the formulation to maintain a supersaturated state of the drug in the GI tract. |
| Inappropriate solid carrier for S-SEDDS. | Select a solid carrier with a high adsorption capacity and compatibility with the liquid SEDDS. Perform stability studies on different S-SEDDS formulations to identify the most stable one. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Symptoms:
-
Large standard deviations are observed in plasma concentration-time profiles among test subjects.
-
Inconsistent bioavailability enhancement is achieved across different preclinical studies.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Formulation-dependent food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on the absorption of your formulation. Modify the formulation to minimize food effects if necessary. |
| Physiological variability in test animals. | Ensure the use of a homogenous population of test animals in terms of age, weight, and health status. As this compound's pharmacokinetics can be altered by pathological states, carefully consider the animal model being used.[3] |
| Incomplete in vivo dispersion of the formulation. | Characterize the dispersion of the formulation under conditions that mimic the GI tract (e.g., different pH and enzyme concentrations) to ensure rapid and complete emulsification or dissolution. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dosage (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC(0-t) (µg·h/L) | Absolute Bioavailability (%) | Animal Model | Reference |
| 20 | 5236.3 ± 802.8 | 0.25 ± 0.06 | 5217.5 ± 1029.5 | 67.2 | Normal Rats | [1] |
| 72 | 22071.9 ± 3456.1 | 0.38 ± 0.11 | 21480.2 ± 3003.1 | 76.9 | Normal Rats | [1] |
| 36 | - | - | - | 37.25 | Normal Rats | [2] |
Experimental Protocols
Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, propylene glycol).
-
Select excipients that show high solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Identify the self-microemulsifying region that forms clear and stable microemulsions upon aqueous dilution.
-
-
Preparation of this compound-Loaded SEDDS:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and cosurfactant to the oil mixture and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SEDDS to a specified volume of water with gentle agitation and record the time taken to form a homogenous emulsion.
-
In Vitro Dissolution: Perform dissolution studies in different media (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the release profile with that of unformulated this compound.
-
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation Method
-
Preparation of the Organic Phase:
-
Dissolve this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., polyvinyl alcohol) in water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under a vacuum to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug and excess surfactant.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
-
Characterization of Nanoparticles:
-
Particle Size and Morphology: Determine the size and shape of the nanoparticles using dynamic light scattering and electron microscopy (SEM or TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles to determine the drug loading and encapsulation efficiency.
-
In Vitro Release: Study the release of this compound from the nanoparticles over time in a suitable release medium.
-
Visualizations
Caption: Workflow for the Development and Evaluation of a this compound SEDDS Formulation.
Caption: Troubleshooting Logic for Common Issues in this compound Formulation.
References
- 1. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. japsonline.com [japsonline.com]
Overcoming poor water solubility of Senkyunolide I for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senkyunolide I. The focus is on overcoming challenges related to its poor water solubility to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: There is conflicting information about the water solubility of this compound. Is it considered poorly soluble?
A1: You are correct to note the discrepancy in published data. While one study reports a water solubility of 34.3 mg/mL, which would classify it as soluble, other sources indicate a much lower solubility of approximately 1 mg/mL in phosphate-buffered saline (PBS) at a physiological pH of 7.2.[1] For the purpose of in vivo research, where achieving a specific therapeutic concentration is crucial, the lower value is a more practical benchmark. At 1 mg/mL, formulating this compound to achieve higher concentrations for administration can be challenging, hence it is often treated as a poorly water-soluble compound requiring formulation enhancement.
Q2: What is the oral bioavailability of this compound?
A2: Studies in rats have shown the oral bioavailability of this compound to be approximately 37.25%[2]. Another study reported oral bioavailability at two different dosages to be 67.2% and 76.9%[3]. This variation may be due to differences in experimental conditions or the formulation used. The compound is known to undergo a hepatic first-pass effect of about 18.83%, which contributes to the reduction in systemic availability[2]. These values suggest that while this compound is absorbed orally to a moderate extent, there is significant potential for improvement through formulation strategies. In contrast, its less stable precursor, Z-ligustilide, has a much lower oral bioavailability of around 7.5%[4].
Q3: Can I dissolve this compound directly in an aqueous vehicle for my in vivo study?
A3: Based on its solubility of ~1 mg/mL in PBS (pH 7.2), direct dissolution in a simple aqueous vehicle is only feasible for very low-dose studies. For most applications requiring higher concentrations, direct dissolution will likely result in an incomplete solution or precipitation of the compound, leading to inaccurate and unreliable dosing. It is highly recommended to use a solubilization technique to ensure complete dissolution and dose accuracy.
Q4: Are there any stability concerns I should be aware of when formulating this compound?
A4: this compound is considered to be relatively stable compared to its precursor, Z-ligustilide, especially to heat, acid, and oxygen[5]. However, like many ester-containing compounds, it may be susceptible to hydrolysis under extreme pH conditions. It is advisable to prepare fresh formulations and avoid prolonged storage in aqueous environments unless stability has been confirmed.
Troubleshooting Guide: Formulation Strategies
This section provides detailed protocols and troubleshooting for common issues encountered when preparing this compound for in vivo administration.
Issue 1: My required dose of this compound will not dissolve in a simple aqueous vehicle.
Solution: Employ a co-solvent system to increase solubility. This is a straightforward and rapid method suitable for many preclinical studies.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
Experimental Protocol: Co-solvent Formulation
This protocol is adapted from commercially available recommendations for preparing this compound for in vivo use[6].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts PEG300 for every 1 part of the DMSO stock solution volume. Mix until the solution is clear.
-
Add Tween-80 to the mixture (e.g., to a final concentration of 5%). Mix until clear.
-
Finally, add saline to reach the final desired volume (e.g., to a final concentration of 45%). Mix thoroughly. The final solution should be clear.
Example for a 1 mL working solution with a final concentration of 2.5 mg/mL:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to a microcentrifuge tube.
-
Add 400 µL of PEG300 and vortex until clear.
-
Add 50 µL of Tween-80 and vortex until clear.
-
Add 450 µL of saline and vortex thoroughly.
Troubleshooting:
-
Precipitation upon adding saline: This can happen if the final concentration of the aqueous component is too high for the co-solvents to maintain solubility. Try decreasing the final volume of saline or increasing the proportion of PEG300. Always add the saline last and slowly while vortexing.
-
Toxicity concerns with DMSO: The final concentration of DMSO should be kept as low as possible. If toxicity is a concern, other less toxic organic solvents can be explored, or alternative formulation strategies like cyclodextrin complexation or nanoemulsions should be considered.
Issue 2: I need to improve the oral bioavailability of this compound for my experiments.
Solution: Utilize advanced formulation techniques such as cyclodextrin inclusion complexes, nanoemulsions, or solid dispersions. These methods can enhance both solubility and absorption.
Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This method encapsulates the lipophilic this compound molecule within the hydrophobic cavity of HP-β-CD, a cyclic oligosaccharide, thereby increasing its aqueous solubility and potentially its bioavailability. The following protocol is adapted from a successful method used for the structurally similar compound, Z-ligustilide, which resulted in a near 5-fold increase in oral bioavailability (from 7.5% to 35.9%)[4].
Experimental Protocol: HP-β-CD Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Lyophilizer (or vacuum oven)
Procedure:
-
Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio. (Molar mass of this compound ≈ 224.25 g/mol ; Molar mass of HP-β-CD ≈ 1380-1500 g/mol , check your supplier's specifications).
-
Place the accurately weighed HP-β-CD into a mortar.
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound dropwise to the HP-β-CD powder in the mortar.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, add a few drops of ethanol as needed to maintain a paste-like consistency.
-
The resulting paste is then dried to remove the ethanol. This can be achieved by lyophilization (freeze-drying) or by drying under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should be readily soluble in water or saline for administration.
Troubleshooting:
-
Low complexation efficiency: Ensure thorough and consistent kneading for the specified time. The molar ratio can be optimized (e.g., 1:2) to favor complex formation.
-
Product is sticky and not a powder: This indicates residual solvent. Ensure the drying process is complete.
Strategy B: Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. The small droplet size (typically <200 nm) provides a large surface area for drug absorption. A nanoemulsion of Z-ligustilide has been shown to significantly increase its plasma concentration and AUC after oral administration[7].
Experimental Protocol: General Nanoemulsion Formulation (Aqueous Titration Method)
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90, or ethyl oleate)
-
Surfactant (e.g., Tween 80, Kolliphor RH40)
-
Co-surfactant (e.g., Transcutol P, PEG400)
-
Purified water
Procedure:
-
Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing a Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, titrate it with the oil phase at various ratios (e.g., 9:1, 8:2...1:9). Each of these mixtures is then titrated dropwise with water under gentle magnetic stirring. Observe for transparency and ease of formation. Plot the results on a ternary phase diagram to delineate the nanoemulsion region.
-
Preparation of this compound Nanoemulsion: a. Select a ratio of oil, surfactant, and co-surfactant from the stable nanoemulsion region identified in the phase diagram. b. Dissolve the accurately weighed this compound in the pre-mixed oil phase. c. Add the surfactant and co-surfactant (Smix) to the oil phase and mix until a clear solution is formed. d. Slowly add water dropwise to this mixture with continuous, gentle magnetic stirring until a transparent or translucent nanoemulsion is formed.
Troubleshooting:
-
Phase separation or turbidity: The selected component ratios are outside the stable nanoemulsion region. Refer to the phase diagram and select new ratios. The Smix ratio and the oil:Smix ratio are critical parameters.
-
Drug precipitation: The drug loading has exceeded the solubilization capacity of the formulation. Reduce the amount of this compound or select different excipients with higher solubilizing power.
Strategy C: Solid Dispersion
In a solid dispersion, the drug is dispersed in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. The drug may exist in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.
Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Povidone (PVP) K30, Soluplus®, HPMC)
-
A common volatile solvent (e.g., ethanol, methanol, or a mixture) that can dissolve both the drug and the carrier.
-
Rotary evaporator or vacuum oven.
Procedure:
-
Select a drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Completely dissolve both the this compound and the carrier in the chosen solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
A thin film or solid mass will form on the flask wall. Continue drying under high vacuum for several hours to remove all residual solvent.
-
Scrape the solid dispersion from the flask, then pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
The resulting powder can be suspended in an aqueous vehicle for oral gavage.
Troubleshooting:
-
Incomplete solvent removal: This can lead to a sticky product and affect stability. Ensure the drying process is thorough.
-
Drug recrystallization: The amorphous drug may recrystallize over time, reducing the solubility advantage. This is a known stability issue for solid dispersions. Characterization by DSC or XRD is recommended to confirm the amorphous state. Store in a desiccator.
Quantitative Data Summary
Table 2: Bioavailability Enhancement of Z-ligustilide (a this compound precursor) by Formulation
| Formulation | Compound | Animal Model | Oral Bioavailability (%) | Fold Increase | Reference |
| Unformulated | Z-ligustilide | Rat | 7.5 | - | [4] |
| HP-β-CD Inclusion Complex | Z-ligustilide | Rat | 35.9 | ~4.8 | [4] |
Note: While specific data for formulated this compound is limited, the significant improvement seen with its precursor strongly suggests that similar strategies would be effective.
Visualizations
Experimental and Logical Workflows
Caption: Decision workflow for selecting a this compound formulation strategy.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]
- 4. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-inflammatory effects of Z-ligustilide nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Senkyunolide I Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation strategies for Senkyunolide I delivery. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: While this compound (SI) exhibits better stability and water solubility compared to other phthalides like Ligustilide, researchers may still face challenges related to:
-
Stability: SI is susceptible to degradation under alkaline conditions, and exposure to light and oxygen can accelerate its degradation.[1][2]
-
Controlled Release: Achieving a sustained and targeted release profile to enhance its therapeutic efficacy and reduce dosing frequency.
-
Bioavailability: While SI has acceptable oral bioavailability, formulation strategies can further enhance its absorption and systemic circulation time.[1]
-
Blood-Brain Barrier (BBB) Permeability: Although SI can cross the BBB, nano-based delivery systems can potentially improve its brain accessibility for treating neurological conditions.[1]
Q2: Which formulation strategies are most promising for this compound?
A2: Based on the physicochemical properties of this compound and strategies employed for similar compounds, the following are promising formulation approaches:
-
Nanoemulsions: These systems can enhance the solubility and absorption of lipophilic drugs and have been shown to improve the intestinal absorption of related compounds like Senkyunolide A.[3]
-
Liposomes: These vesicles can encapsulate both hydrophilic and lipophilic drugs, offering versatility in formulation and the potential for targeted delivery.
-
Solid Lipid Nanoparticles (SLNs): SLNs are well-suited for encapsulating lipophilic compounds, offering advantages like high drug loading, controlled release, and improved stability.
-
Polymeric Micelles: These are effective for solubilizing poorly soluble drugs and can be designed for stimulus-responsive drug release.
Q3: What are the critical quality attributes to consider when developing a this compound nanoformulation?
A3: Key quality attributes to monitor during development and for quality control include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of SI successfully incorporated into the nanocarrier and are crucial for dosage calculations.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.
-
In Vitro Drug Release Profile: This provides insights into the release kinetics of SI from the formulation.
-
Stability: The formulation should be stable under defined storage conditions, with minimal changes in particle size, encapsulation efficiency, and drug content over time.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
| Potential Cause | Troubleshooting Step |
| Poor affinity of SI for the lipid/polymer matrix. | 1. Screen different core materials: Test a variety of lipids (for SLNs and nanoemulsions) or polymers (for micelles) with varying hydrophobicity to find a matrix with better compatibility with SI. 2. Incorporate a co-surfactant or co-solvent: This can improve the partitioning of SI into the core of the nanoparticle. |
| Drug leakage during formulation. | 1. Optimize the homogenization/sonication process: Excessive energy input can lead to drug expulsion. Reduce the duration or intensity of homogenization/sonication. 2. Rapid cooling for SLNs: For SLNs prepared by hot homogenization, faster cooling can promote rapid lipid solidification and better drug entrapment. |
| Inappropriate drug-to-carrier ratio. | Vary the initial drug concentration: Create a series of formulations with different SI to lipid/polymer ratios to identify the optimal loading capacity. |
Issue 2: Particle Size Instability (Aggregation or Ostwald Ripening)
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant/stabilizer concentration. | 1. Increase surfactant concentration: Ensure complete coverage of the nanoparticle surface to provide adequate steric or electrostatic stabilization. 2. Use a combination of surfactants: A mix of ionic and non-ionic surfactants can sometimes provide superior stability. |
| Inappropriate storage conditions. | 1. Optimize storage temperature: Store formulations at the recommended temperature (e.g., 4°C) to minimize particle aggregation. Avoid freeze-thaw cycles unless the formulation is designed for it. 2. Protect from light: this compound is sensitive to light, which can lead to degradation and formulation instability.[2] |
| High polydispersity index (PDI). | Refine the preparation method: A high PDI indicates a wide particle size distribution, which can lead to Ostwald ripening. Optimize homogenization speed, sonication time, or extrusion parameters to achieve a more uniform particle size. |
Issue 3: Rapid In Vitro Drug Release (Burst Release)
| Potential Cause | Troubleshooting Step |
| High concentration of drug on the nanoparticle surface. | 1. Optimize the formulation process: A high amount of SI adsorbed on the surface can lead to a burst release. Adjusting the drug-to-carrier ratio or the type of surfactant might help. 2. Purification: Ensure that the purification method (e.g., dialysis, centrifugation) is effective in removing unencapsulated drug. |
| Poor drug retention within the core matrix. | 1. Select a more rigid core material: For SLNs, choose lipids with a higher melting point to create a more stable crystalline structure that can better retain the drug. 2. Crosslink polymeric micelles: For polymeric micelles, crosslinking the core can enhance their stability and provide more sustained drug release.[4] |
| High porosity of the nanoparticle matrix. | Modify the preparation parameters: For example, in polymeric nanoparticles, the rate of solvent evaporation can influence the porosity of the resulting particles. Slower evaporation rates can lead to denser matrices. |
Data Presentation
Table 1: Hypothetical Comparative Data of Different this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoemulsion | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 85 ± 4 | 4.2 ± 0.3 |
| Liposomes | 150 ± 8 | 0.21 ± 0.03 | -18 ± 3 | 78 ± 5 | 3.5 ± 0.4 |
| Solid Lipid Nanoparticles (SLNs) | 180 ± 10 | 0.25 ± 0.04 | -30 ± 2 | 92 ± 3 | 5.1 ± 0.2 |
| Polymeric Micelles | 80 ± 4 | 0.12 ± 0.01 | -15 ± 2 | 88 ± 4 | 4.5 ± 0.3 |
Note: The data presented in this table are representative values based on typical nanoformulations and are intended for illustrative purposes. Actual results may vary depending on the specific components and preparation methods used.
Experimental Protocols
Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) in deionized water.
-
Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterization: Analyze the resulting nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.
Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Centrifuge the nanoformulation using a centrifugal filter device (e.g., Amicon® Ultra) at a high speed (e.g., 10,000 x g) for a specified time to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the %EE using the following formula:
%EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study using Dialysis Bag Method
-
Preparation: Place a known volume of the this compound nanoformulation into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Mandatory Visualization
Caption: Experimental workflow for the development and evaluation of this compound nanoformulations.
Caption: Troubleshooting logic for addressing low encapsulation efficiency of this compound.
Caption: Simplified signaling pathway of this compound's neuroprotective effect.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Senkyunolide I Targeted Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the development and evaluation of Senkyunolide I (SEI) targeted drug delivery systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for targeted drug delivery?
A1: this compound, a promising natural phthalide, presents several formulation challenges primarily due to its physicochemical properties. Key challenges include:
-
Poor Water Solubility: SEI is poorly soluble in water, which can lead to low bioavailability and difficulties in preparing aqueous formulations for parenteral administration.[1][2]
-
Limited Stability: SEI can be unstable under certain conditions, such as alkaline pH, light, and high temperatures, which can lead to degradation during formulation and storage.[1]
-
Drug Loading and Encapsulation Efficiency: Achieving high drug loading and encapsulation efficiency can be challenging due to the hydrophobic nature of SEI. This can impact the therapeutic efficacy and cost-effectiveness of the delivery system.[3][4]
-
Particle Size Control: Controlling the particle size and achieving a narrow size distribution is crucial for targeted delivery, as it affects biodistribution, cellular uptake, and clearance.[4]
Q2: What are the most suitable types of nanocarriers for targeted delivery of this compound?
A2: Given this compound's hydrophobic nature, several types of nanocarriers are well-suited for its targeted delivery. These include:
-
Liposomes: These are versatile vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. They are biocompatible and can be surface-modified with targeting ligands.[5]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these nanoparticles can encapsulate hydrophobic drugs within their core, offering controlled release and improved stability.[3][4]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They offer good biocompatibility and can enhance the oral bioavailability of poorly soluble drugs.
Q3: What are the key characterization techniques for this compound-loaded nanoparticles?
A3: Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoformulation. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential.[6]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[6][7]
-
High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.[8]
-
X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC): To assess the physical state of the encapsulated drug (crystalline or amorphous).[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound drug delivery systems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading/Encapsulation Efficiency | 1. Poor affinity of SEI for the nanoparticle core.2. Drug leakage during the formulation process.3. Inefficient purification method. | 1. Optimize the polymer/lipid composition to enhance interaction with SEI.2. Adjust formulation parameters (e.g., sonication time, homogenization pressure).3. Use a suitable purification method like ultracentrifugation or dialysis with an appropriate molecular weight cutoff. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles.2. Inappropriate formulation parameters.3. Poor quality of raw materials. | 1. Optimize the concentration of stabilizer/surfactant.2. Adjust parameters like stirring speed, sonication energy, or extrusion pressure.3. Ensure the purity and quality of lipids, polymers, and solvents. |
| Instability of the Nanoformulation (e.g., aggregation, drug leakage) | 1. Suboptimal surface charge (zeta potential).2. Inadequate stabilization.3. Degradation of the carrier material. | 1. Modify the surface charge to be sufficiently positive or negative to ensure electrostatic repulsion.2. Incorporate PEGylation or other steric stabilizers.3. Store the formulation at an appropriate temperature and pH, protected from light. |
| Inconsistent In Vitro Drug Release Profile | 1. Issues with the release medium (e.g., poor sink conditions).2. Inconsistency in the nanoparticle batches.3. Problems with the dialysis membrane method. | 1. Add a surfactant or co-solvent to the release medium to ensure sink conditions.2. Ensure strict control over formulation parameters for batch-to-batch consistency.3. Select a dialysis membrane with an appropriate molecular weight cutoff and ensure it does not interact with the drug.[11][12] |
| Low Cellular Uptake of Targeted Nanoparticles | 1. Insufficient density of targeting ligands on the nanoparticle surface.2. Inappropriate targeting ligand for the chosen cell line.3. Nanoparticle properties (size, charge) not optimal for uptake. | 1. Optimize the conjugation chemistry to increase the number of targeting ligands.2. Confirm the overexpression of the target receptor on the cell line.3. Adjust the size (ideally < 200 nm) and surface charge of the nanoparticles. |
Experimental Protocols
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating the hydrophobic drug this compound.[5]
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
This compound (SEI)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve PC, cholesterol, and SEI in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of PC:cholesterol can be optimized (e.g., 2:1).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain smaller and more uniform vesicles, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Separate the unencapsulated SEI by ultracentrifugation or dialysis.
Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Lyse a known amount of the purified this compound-loaded nanoparticle formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of SEI in the lysed solution using a validated HPLC method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the in vitro release of this compound from the nanoparticles.[11][12][13]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cutoff)
-
Release medium (e.g., PBS pH 7.4 containing a surfactant like Tween 80 to ensure sink conditions)
Procedure:
-
Transfer a known volume of the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a beaker containing the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of released SEI in the samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the this compound formulation on cancer cells.[14][15]
Materials:
-
Target cancer cell line
-
Cell culture medium
-
This compound-loaded nanoparticles, free this compound, and empty nanoparticles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticle formulations and controls. Include untreated cells as a negative control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Cellular Uptake Study
This protocol uses fluorescence microscopy to visualize the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Fluorescently labeled this compound-loaded nanoparticles (e.g., using a fluorescent lipid or polymer)
-
Target cancer cell line
-
Cell culture medium
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Seed the cells on glass coverslips in a culture plate and allow them to attach.
-
Treat the cells with the fluorescently labeled nanoparticles and incubate for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for this compound nanoparticle development.
This compound Neuroprotective Signaling Pathway
This compound has been shown to exert neuroprotective effects through the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress.[16][17][18]
Caption: this compound activates the Nrf2/HO-1 neuroprotective pathway.
This compound Potential Anti-Cancer Signaling Pathway
Some studies suggest that this compound and its analogues may exert anti-cancer effects by modulating the PI3K/Akt signaling pathway.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocomposix.com [nanocomposix.com]
- 7. azonano.com [azonano.com]
- 8. researchgate.net [researchgate.net]
- 9. delongamerica.com [delongamerica.com]
- 10. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Senkyunolide I in Complex Biological Samples
Welcome to the technical support center for the quantification of Senkyunolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent and reliable method for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte in complex matrices.
Q2: What are the known challenges associated with the quantification of this compound?
A2: Researchers may encounter several challenges during the quantification of this compound, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]
-
Analyte Stability: this compound stability can be affected by storage conditions, including temperature and repeated freeze-thaw cycles. It is relatively stable in weakly acidic conditions but degradation can occur under alkaline conditions.[2] Oxygen and light can also influence its stability.
-
Extraction Efficiency: Achieving consistent and high recovery of this compound from different biological matrices can be challenging and requires optimized extraction protocols.
Q3: Is an internal standard (IS) necessary for the accurate quantification of this compound?
A3: Yes, the use of a suitable internal standard is highly recommended to ensure the accuracy and precision of the LC-MS/MS method. An IS helps to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal IS would be a stable isotope-labeled version of this compound.
Troubleshooting Guides
Issue 1: Low Sensitivity or Poor Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound. |
| Inefficient Extraction Recovery | Evaluate and optimize the sample preparation method. Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if protein precipitation (PPT) yields low recovery. |
| Matrix-Induced Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve this compound from co-eluting matrix components. Employ a more rigorous sample cleanup method. |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Avoid prolonged exposure to room temperature, light, and alkaline pH. Use fresh samples or samples stored appropriately at -80°C. |
| LC Column Issues | Check the column for contamination or loss of performance. If necessary, wash the column according to the manufacturer's instructions or replace it. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Adjust the mobile phase composition and pH. Ensure the mobile phase is compatible with the analyte and the column chemistry. For this compound, a mobile phase of acetonitrile and water with a small amount of formic acid is commonly used. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed contaminants. |
| Mismatched Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
Issue 3: High Variability in Results (Poor Precision)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation of sample preparation can improve reproducibility. |
| Matrix Effect Variability | Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the reproducibility of the signal. |
| Analyte Instability in Autosampler | Evaluate the stability of this compound in the processed samples under the autosampler conditions. If degradation is observed, reduce the residence time in the autosampler or use a cooled autosampler. |
Experimental Protocols
Protocol 1: Extraction of this compound from Rat Plasma
This protocol is based on a validated protein precipitation method.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled this compound) in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Rat Liver Tissue
This protocol outlines a homogenization and protein precipitation method for liver tissue.
Materials:
-
Rat liver tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Tissue homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 100 mg of frozen liver tissue.
-
Add 500 µL of ice-cold PBS to the tissue in a 2 mL microcentrifuge tube containing homogenization beads.
-
Homogenize the tissue using a bead beater for 2 cycles of 30 seconds each, with cooling on ice in between.
-
Transfer 100 µL of the tissue homogenate to a new microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Follow steps 7-11 from the plasma extraction protocol for further processing of the supernatant.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound by LC-MS/MS, based on published literature.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.3 - 0.5 mL/min | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| MS/MS Transition (m/z) | 225.1 → 161.1 | [1] |
| Internal Standard | Structural Analog or Stable Isotope Labeled | [1] |
Table 2: Method Validation Parameters for this compound in Plasma
| Parameter | Typical Range | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | [3][4] |
| Accuracy (% Bias) | Within ±15% | [5] |
| Precision (% RSD) | < 15% | [5] |
| Extraction Recovery | 80 - 110% | [4] |
| Matrix Effect | Within acceptable limits (typically 85-115%) | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for this compound quantification.
Signaling Pathways
This compound has been shown to exert its pharmacological effects through the modulation of specific signaling pathways.
ERK/Nrf2/HO-1 Signaling Pathway
This compound can activate the ERK pathway, leading to the nuclear translocation of Nrf2 and subsequent upregulation of the antioxidant enzyme HO-1.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A validated LC-MS/MS method for the determination of this compound in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study on Pharmacokinetics of Four Active Compounds in Rat Plasma after Oral Administration of Raw and Wine Processed Chuanxiong Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Senkyunolide I Analysis
Welcome to the technical support center for the method development and accurate analysis of Senkyunolide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my chromatogram?
Answer:
Poor peak shape can be attributed to several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Mobile Phase/Sample Diluent Mismatch:
-
A significant difference in solvent strength between your sample diluent and the initial mobile phase can cause peak distortion. If using a gradient elution, try dissolving your sample in the initial mobile phase.[1]
-
-
Sample Overload:
-
Injecting too concentrated a sample can lead to peak fronting. Try reducing the sample concentration or the injection volume.[1]
-
-
Inadequate Buffering:
Question: I am seeing extra, unexpected peaks in my chromatogram. What could be the cause?
Answer:
The presence of unexpected peaks can indicate sample degradation or contamination.
-
Sample Degradation: this compound is susceptible to degradation under certain conditions.[2][4][6]
-
Alkaline Conditions: It undergoes a ring-opening reaction in alkaline solutions (pH > 10.0).[4] Ensure your mobile phase and sample preparation solutions are not alkaline. A weakly acidic mobile phase is recommended for better stability.[2]
-
Light Exposure: Partial isomerization can occur under bright light.[4][6] Protect your samples and standards from direct light.
-
High Temperature and Oxygen: Degradation can be accelerated by high temperatures and the presence of oxygen.[2][4][6] Store samples and standards at low temperatures and in environments with minimal oxygen.[6]
-
-
Contamination:
-
Ensure all solvents are of high purity (e.g., HPLC grade) and that glassware is thoroughly cleaned to avoid introducing contaminants.[1]
-
Question: My results show low recovery of this compound. What are the possible reasons?
Answer:
Low recovery can stem from issues with sample extraction, preparation, or stability.
-
Inefficient Extraction:
-
The choice of extraction solvent is crucial. High-concentration ethanol is commonly used for extracting this compound from plant materials.[2] For biological samples like plasma, protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate has been shown to be effective.[7][8]
-
-
Sample Adsorption:
-
This compound may adsorb to the surfaces of your sample containers or instrument components. Using deactivated glassware or adding a small amount of an organic solvent to your sample matrix can sometimes mitigate this.
-
-
Degradation During Sample Processing:
Question: I am having trouble with the reproducibility of my quantitative results for this compound. What should I check?
Answer:
Inconsistent results often point to variability in the experimental workflow or instrument performance.
-
Instrument Performance:
-
Sample and Standard Preparation:
-
Stability:
-
The stability of this compound in your prepared samples and stock solutions can affect reproducibility. It is recommended to store stock solutions at -20°C and to prepare fresh working solutions regularly.[3]
-
Frequently Asked Questions (FAQs)
What is the typical stability of this compound?
This compound is relatively stable to heat, acid, and oxygen compared to other phthalides like ligustilide.[2][5][9][10] However, its degradation is accelerated under alkaline conditions (pH > 10.0), high temperatures in the presence of oxygen, and exposure to bright light.[2][4][6] It shows better stability in weakly acidic solutions.[2] For long-term storage, it should be kept at -20°C.[11]
What are the recommended extraction methods for this compound?
-
From Plant Material (e.g., Ligusticum chuanxiong): High-concentration ethanol is the most commonly used solvent for extraction, followed by methanol and water.[2] Methods like reflux, immersion, ultrasonication, and supercritical fluid extraction can be employed.[2]
-
From Biological Matrices (e.g., Plasma, Bile):
-
Protein Precipitation: Acetonitrile is effective for precipitating proteins from plasma samples.[7]
-
Liquid-Liquid Extraction: Ethyl acetate has been successfully used for extracting this compound from rat plasma.[8]
-
Solid Phase Extraction: While less commonly cited for this compound specifically, this is a general technique for cleaning up complex biological samples.
-
What are the common analytical techniques used for this compound quantification?
The most reported methods are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.
-
HPLC with UV/DAD Detection: This is a common method for quantification.[2] Separations are typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.[2][12] The detection wavelength is often set around 278-280 nm.[3][13][14]
-
UPLC-MS/MS: This technique offers higher sensitivity and selectivity, making it suitable for analyzing low concentrations of this compound in complex matrices like plasma.[7][15] The detection is typically done in positive ion mode.[4][7]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound analysis reported in the literature.
Table 1: HPLC and UPLC-MS/MS Method Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[3] | C18 (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)[3][4] |
| Mobile Phase | Acetonitrile and acidic water (e.g., 0.1% formic acid or 1% acetic acid)[3][12] | Acetonitrile and 0.1% formic acid in water[3][7] |
| Detection | UV at ~280 nm[12] | Positive Ion Mode ESI-MS/MS[4][7] |
| Flow Rate | ~1.0 mL/min[12] | ~0.3 mL/min[7] |
| Column Temp. | ~25-30 °C[3][12] | ~45 °C[3] |
Table 2: Quantitative Performance Data
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 0.5 - 1000 ng/mL | [7] |
| 0.05 - 25 µg/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [7] |
| 0.05 µg/mL | [8] | |
| Extraction Recovery (Plasma) | 85.78 - 93.25% (Acetonitrile Precipitation) | [7] |
| 81.0 - 86.6% (Ethyl Acetate LLE) | [8] | |
| Intra-day Precision (RSD) | < 12.12% | [7] |
| < 10.0% | [8] | |
| Inter-day Precision (RSD) | < 12.12% | [7] |
| < 9.8% | [8] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Dog Plasma (Adapted from[7])
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of dog plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile.
-
Gradient: (Details to be optimized based on the specific system).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: m/z 225.1 → 161.1 for this compound.
-
Protocol 2: Extraction of this compound from Ligusticum chuanxiong (General procedure based on[2])
-
Sample Preparation:
-
Grind the dried rhizomes of Ligusticum chuanxiong into a fine powder.
-
-
Extraction:
-
Extract the powder with a high concentration of ethanol (e.g., 95%) using a suitable method such as ultrasonication or reflux extraction.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification (Optional, for isolation):
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: Degradation pathways of this compound.
References
- 1. shimadzu.at [shimadzu.at]
- 2. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and structural determination of four metabolites of this compound in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Study of this compound Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC-MS/MS method for the determination of this compound in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Preparation of ferulic acid, this compound and senkyunolide H from Ligusticum chuanxiong by preparative HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of this compound metabolites in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the therapeutic efficacy of Senkyunolide I
Welcome to the technical support center for Senkyunolide I (SI). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming challenges related to the therapeutic efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process with this compound.
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy in in vivo models.
-
Question: My in vivo experiments with this compound are showing variable and lower-than-expected efficacy. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to this issue. This compound is characterized by rapid in vivo elimination and is subject to hepatic first-pass metabolism, which can affect its bioavailability and therapeutic window.[1]
Troubleshooting Steps:
-
Re-evaluate Pharmacokinetic Parameters: The oral bioavailability of this compound in rats has been reported to be approximately 37.25%.[1] However, this can vary. It is crucial to perform a pharmacokinetic study in your specific animal model to determine key parameters like Cmax, Tmax, half-life (t1/2), and Area Under the Curve (AUC).
-
Optimize Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency and concentration to maintain the plasma concentration of this compound within the therapeutic window for a sufficient duration.
-
Consider Alternative Administration Routes: Intraperitoneal or intravenous administration can bypass the first-pass metabolism and may lead to higher and more consistent plasma concentrations. For instance, a related compound, Senkyunolide A, showed a significant increase in bioavailability when administered intraperitoneally (75%) compared to oral administration (approximately 8%).[2]
-
Investigate Formulation Strategies: The inherent physicochemical properties of this compound, although better than some related compounds, can still present challenges.[3] Employing advanced formulation strategies can significantly enhance its therapeutic efficacy.
-
Issue 2: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Question: I am having difficulty dissolving this compound in my aqueous buffers for cell-based assays, leading to inconsistent results. What can I do to improve its solubility?
-
Answer: While this compound has a reported water solubility of 34.3 mg/mL, issues can still arise in specific buffer systems or at higher concentrations.[4]
Troubleshooting Steps:
-
Utilize Co-solvents: For in vitro studies, using a small percentage of a biocompatible co-solvent like DMSO or ethanol can significantly improve the solubility of this compound. It is crucial to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) at a high concentration. This stock solution can then be diluted to the final working concentration in the aqueous buffer, ensuring the final solvent concentration is minimal and non-toxic to the cells.
-
Explore Formulation Approaches: For more complex experimental setups or future in vivo applications, consider formulating this compound into a drug delivery system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the therapeutic efficacy of this compound.
Formulation Strategies
-
Question: What are the most promising formulation strategies to improve the bioavailability and therapeutic efficacy of this compound?
-
Answer: Drug delivery systems are a key strategy to overcome the pharmacokinetic limitations of this compound. While specific studies on this compound nanoformulations are emerging, the following approaches, successful for other poorly soluble drugs, hold significant promise:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect the drug from degradation, prolong its circulation time, and potentially target it to specific tissues.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug, and the potential for targeted delivery.
-
Combination Therapy
-
Question: Is there any evidence to support the use of this compound in combination with other therapeutic agents?
-
Answer: While specific preclinical studies on this compound combination therapy are limited, the rationale for such an approach is strong, particularly in complex diseases like cancer. Combining therapies can lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of individual agents. For instance, combining a Wnt signaling inhibitor with a conventional chemotherapeutic agent like doxorubicin has shown synergistic effects in breast cancer cells.[5][6] Given this compound's diverse pharmacological activities, including anti-inflammatory and anti-tumor effects, exploring its combination with standard-of-care drugs is a promising research avenue.[3]
Structural Modification
-
Question: Can the therapeutic efficacy of this compound be improved through structural modification?
-
Answer: Yes, structural modification is a valid strategy to enhance the activity and drug-like properties of natural products. Structure-activity relationship (SAR) studies on phthalides have provided insights into the chemical features important for their biological effects. For example, in a series of synthesized phthalimide analogs, the presence of a free hydroxyl group and the nature of the N-substituted alkyl chain were found to be crucial for their anti-inflammatory activity.[7] Another study on novel phthalide derivatives identified a compound with potent anti-inflammatory effects that acts by activating the Nrf2/HO-1 signaling pathway and blocking the NF-κB/MAPK pathway.[3][8] Designing and synthesizing analogs of this compound based on these principles could lead to new chemical entities with improved therapeutic profiles.
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and experimental evaluation of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (36 mg/kg)[1] | Intravenous Administration (dose not specified)[1] |
| Cmax (µg/L) | 1031.3 ± 204.6 | - |
| Tmax (h) | 0.33 ± 0.14 | - |
| t1/2 (h) | 1.48 ± 0.23 | 0.87 ± 0.11 |
| AUC (0-t) (µg·h/L) | 2108.6 ± 387.2 | 5661.2 ± 1023.5 |
| Bioavailability (%) | 37.25 | - |
Table 2: In Vitro Anti-Inflammatory Activity of a Phthalide Derivative (Compound 9o) [3]
| Assay | IC50 (µM) |
| NO Production Inhibition (LPS-induced) | 0.76 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
1. In Vivo Pharmacokinetic Study of this compound in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted for 12 hours prior to drug administration with free access to water.[9][10]
-
Drug Administration:
-
Oral (p.o.): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose (e.g., 36 mg/kg).[1]
-
Intravenous (i.v.): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a small percentage of a solubilizing agent) and administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[9]
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is determined using a validated HPLC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., DAS 2.1.1).[9]
-
2. Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11][12]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be within an acceptable range (e.g., >200 Ω·cm²).[11][13]
-
Permeability Assay:
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) on both the apical (AP) and basolateral (BL) sides of the monolayer and equilibrated.
-
The transport buffer on the donor side (either AP for A-to-B transport or BL for B-to-A transport) is replaced with the dosing solution containing this compound at a specific concentration (e.g., 10 µM).[11]
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
3. Western Blot Analysis of PI3K/Akt and Nrf2/HO-1 Signaling Pathways
-
Objective: To investigate the effect of this compound on the activation of key signaling pathways involved in its therapeutic effects.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., neuronal cells for neuroprotection studies or macrophages for anti-inflammatory studies) are cultured and treated with this compound at various concentrations for a specified duration.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Nrf2, HO-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ), and the expression levels of the target proteins are normalized to the loading control.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for key this compound experiments.
Logical Relationships of Efficacy Improvement Strategies
Caption: Strategies to enhance this compound efficacy.
References
- 1. Pharmacokinetics, tissue distribution and metabolism of this compound, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Frontiers | The Effects of Warfarin on the Pharmacokinetics of this compound in a Rat Model of Biliary Drainage After Administration of Chuanxiong [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Senkyunolide I vs. Ligustilide: A Comparative Analysis for Researchers
A comprehensive guide to the chemical properties, biological activities, and therapeutic potential of two promising phthalides derived from traditional Chinese medicine.
Senkyunolide I and Ligustilide, two major bioactive phthalides isolated from medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, have garnered significant attention in the scientific community for their diverse pharmacological effects.[1][2][3][4][5] Both compounds are key constituents of traditional Chinese medicine used for centuries to treat conditions related to blood circulation, inflammation, and pain.[1][3] This guide provides a detailed comparative analysis of this compound and Ligustilide, focusing on their chemical characteristics, biological activities, and pharmacokinetic profiles, supported by experimental data to aid researchers and drug development professionals in their work.
Chemical and Physicochemical Properties
This compound is considered an oxidation product of Ligustilide.[1] While they share a common phthalide core structure, this chemical difference significantly impacts their stability and physicochemical properties. Notably, this compound exhibits superior stability, solubility, and safety when compared to Ligustilide.[1]
| Property | This compound | Ligustilide | Reference |
| Chemical Structure | Oxidized derivative of Ligustilide | Phthalide | [1] |
| Stability | Relatively stable to heat, acid, and oxygen | Poor stability | [1][2] |
| Solubility | Good solubility | Poor water solubility | [1][4] |
| Blood-Brain Barrier Permeability | Good permeability | Can cross the blood-brain barrier | [1][6] |
Comparative Pharmacokinetics
Pharmacokinetic studies have revealed significant differences in the absorption, distribution, metabolism, and bioavailability of this compound and Ligustilide. This compound demonstrates markedly higher oral bioavailability compared to Ligustilide, which is attributed to extensive first-pass metabolism in the latter.[1][7][8]
| Parameter | This compound | Ligustilide | Reference |
| Oral Bioavailability (in rats) | 67.2% - 76.9% | 2.6% | [7][9] |
| Absorption | Rapidly absorbed in vivo | Rapidly eliminated | [7][10] |
| Distribution | Widely distributed in kidneys, liver, and lungs | Extensively distributed | [1][7][10] |
| Metabolism | Mainly Phase II metabolism | Extensive first-pass metabolism | [1][7] |
| Half-life (t1/2) (i.v. in rats) | 0.56 ± 0.13 h | 0.31 ± 0.12 h | [7][9] |
Biological Activities and Mechanisms of Action
Both this compound and Ligustilide exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-tumor effects.[1][2][4][8][10][11] However, the underlying mechanisms and potency can differ.
Neuroprotective Effects
Both compounds have shown promise in models of neurological diseases. This compound has been demonstrated to protect against glutamate-induced neurotoxicity and focal cerebral ischemia-reperfusion injury.[12][13] Its neuroprotective mechanisms involve the upregulation of p-Erk1/2 and Nrf2/HO-1 signaling pathways and inhibition of the JNK/caspase-3 pathway.[12][13][14]
Ligustilide also provides neuroprotection in ischemic stroke models by reducing inflammation and oxidative stress, mediated through the induction of Klotho and the Nrf2 antioxidant system.[2] It has also been investigated for its potential benefits in Alzheimer's disease models by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[2][15]
Experimental Workflow: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia-Reperfusion
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Anti-inflammatory Effects
The anti-inflammatory properties of both compounds are well-documented. Ligustilide exerts its effects by suppressing the activation of NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators like iNOS and COX-2.[3][16][17] It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]
This compound also demonstrates anti-inflammatory activity, which is thought to contribute to its overall therapeutic effects in various disease models.[1][10][11]
Signaling Pathway: Anti-inflammatory Mechanism of Ligustilide
Caption: Ligustilide's inhibition of key inflammatory signaling pathways.
Anti-tumor Effects
Both phthalides have been investigated for their potential as anti-cancer agents. This compound has been shown to inhibit the proliferation of smooth muscle cells and may act as a potential antagonist for the C-X-C chemokine receptor type 4 (CXCR4), which is involved in breast cancer cell migration.[1] Ligustilide has also demonstrated anti-tumor properties in various cancer models.[4]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
To evaluate the neuroprotective effects of this compound and Ligustilide against cerebral ischemia, the MCAO model is commonly employed.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the suture.
-
Drug Administration: The test compounds (this compound or Ligustilide) or vehicle are administered, typically intravenously or intraperitoneally, at specific time points before, during, or after ischemia.
-
Outcome Measures: Following a reperfusion period (e.g., 24 hours), neurological deficit scores, infarct volume (often measured by TTC staining), and brain water content are assessed. Molecular analyses, such as Western blotting for key signaling proteins, are also performed on brain tissue homogenates.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of the compounds by measuring their effect on lipopolysaccharide (LPS)-induced inflammation.
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Ligustilide for a specified duration (e.g., 1 hour) before being stimulated with LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.
-
Gene and Protein Expression: The expression levels of inflammatory enzymes like iNOS and COX-2 are determined by RT-PCR and Western blotting, respectively. The activation of signaling pathways like NF-κB and MAPK is also assessed by Western blotting for the phosphorylated forms of key proteins.
-
Conclusion
This compound and Ligustilide are both pharmacologically active phthalides with significant therapeutic potential. However, this compound appears to possess a more favorable drug-like profile, with superior stability, solubility, and bioavailability compared to Ligustilide.[1] These advantages, coupled with its potent biological activities, make this compound a particularly promising candidate for further research and development, especially in the context of cardio-cerebral vascular and neurological diseases. Future comparative studies with standardized methodologies and head-to-head experimental designs are warranted to fully elucidate the relative therapeutic efficacy and safety of these two important natural compounds.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. [Research progress on mechanisms and pharmacokinetics of ligustilide in treatment of locomotor system diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligustilide Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of ligustilide, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of this compound in a rat model of migraine versus normal controls | Semantic Scholar [semanticscholar.org]
- 10. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Neuroprotective Effect of Ligustilide through Induction of α-Secretase Processing of Both APP and Klotho in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ligustilide attenuates inflammatory pain via inhibition of NFκB-mediated chemokines production in spinal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Senkyunolide I and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Senkyunolide I and its key isomers: Ligustilide, Senkyunolide A, and Senkyunolide H. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in pharmacology and drug discovery.
Introduction to this compound and Its Isomers
This compound is a naturally occurring phthalide found in various medicinal plants, most notably in Ligusticum chuanxiong and Angelica sinensis. It is an oxidation product of (Z)-Ligustilide, another major bioactive phthalide.[1] While sharing similar pharmacological activities with its precursor, this compound exhibits superior stability, solubility, and bioavailability, making it a compound of significant interest for drug development.[1] This guide focuses on comparing the bioactivities of this compound with its related isomers: (Z)-Ligustilide, Senkyunolide A, and Senkyunolide H. The primary bioactivities explored include anti-inflammatory, neuroprotective, antioxidant, and antiplatelet effects.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivities of this compound and its isomers. It is important to note that direct comparative studies across all isomers are limited, and the data presented is compiled from various sources. This may lead to variations due to different experimental conditions.
| Bioactivity | This compound | (Z)-Ligustilide | Senkyunolide A | Senkyunolide H |
| Anti-inflammatory Activity | N/A | Strong inhibition of LPS-induced iNOS and COX-2 expression.[2] | IC50: 1.20 µM (NO production inhibition in RAW 264.7 cells).[3] | Attenuated LPS-mediated activation of BV2 microglia in a dose-dependent manner.[4] |
| Neuroprotective Effect | Protected Neuro2a cells against glutamate toxicity.[5] | Reduced neurological deficit scores and infarct volume in a dose-dependent manner in I/R rats.[6] | Attenuated corticosterone-induced apoptosis in PC12 cells at 0.125–0.5 mg/L.[7] | Protected PC12 cells against OGD/R-induced injury.[8] |
| Antioxidant Activity | N/A | A derivative, cis-Z,Z'-3a.7a',7a.3a'-Dihydroxyligustilide, showed an IC50 of 15.14 µM in an MTT assay.[9] | N/A | N/A |
| Antiplatelet Aggregation | N/A | Reduced ADP-induced platelet aggregation ex vivo.[10] | N/A | N/A |
N/A: Data not available from the reviewed sources.
Key Bioactivities and Underlying Mechanisms
Anti-inflammatory Activity
(Z)-Ligustilide has demonstrated potent anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This action is mediated through the suppression of the NF-κB and MAPK signaling pathways.[2] Senkyunolide A also exhibits significant anti-inflammatory properties by inhibiting the NLRP3 signaling pathway.[11] Senkyunolide H has been shown to attenuate neuroinflammation by regulating the ERK and NF-κB pathways in microglia.[4]
Neuroprotective Effects
All four compounds have shown promising neuroprotective activities in various in vitro and in vivo models. This compound protects neuronal cells from glutamate-induced toxicity by modulating the JNK/caspase-3 pathway.[5] (Z)-Ligustilide provides neuroprotection in ischemic stroke models by reducing inflammation and oxidative stress, partly through the induction of the Nrf2 antioxidant system.[12] Senkyunolide A has been shown to protect neural cells from corticosterone-induced apoptosis.[7] Senkyunolide H exerts its neuroprotective effects in cerebral ischemia by regulating autophagy via the PI3K/AKT/mTOR signaling pathway.[4][13]
Antioxidant Properties
Antiplatelet Activity
(Z)-Ligustilide has been shown to inhibit platelet aggregation induced by ADP, suggesting its potential in preventing thrombosis.[10] This effect contributes to its overall cardiovascular protective properties.
Signaling Pathways
The bioactivities of this compound and its isomers are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and indicate which compounds have been reported to influence them.
Caption: Key signaling pathways modulated by this compound and its isomers.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its isomers) and appropriate controls (vehicle and positive control for cytotoxicity). Incubate for a predetermined period (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-30 minutes. Stop the reaction and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate. Pre-treat the cells with different concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production.
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging capacity of the compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a solution of DPPH in methanol.
-
Mix the DPPH solution with various concentrations of the test compounds.
-
Incubate in the dark for 30 minutes.
-
Measure the decrease in absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance.
-
Mix the diluted ABTS•+ solution with various concentrations of the test compounds.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Calculate the percentage of inhibition and the IC50 value.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP or arachidonic acid (AA).
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from a healthy donor and centrifuge at a low speed to get PRP.
-
Platelet Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar. Add the test compound at various concentrations and incubate for a few minutes.
-
Induction of Aggregation: Add an agonist (e.g., ADP or AA) to induce platelet aggregation.
-
Data Recording: Monitor the change in light transmittance through the PRP over time. As platelets aggregate, the transmittance increases.
-
Analysis: Calculate the percentage of inhibition of platelet aggregation compared to a control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for screening and evaluating the bioactivity of this compound and its isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats [hero.epa.gov]
- 9. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of ligustilide against ischaemia-reperfusion injury via up-regulation of erythropoietin and down-regulation of RTP801 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Senkyunolide I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Senkyunolide I, a bioactive component of significant interest from the medicinal herb Ligusticum chuanxiong. The following sections present a side-by-side analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, based on published experimental data. This information is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, whether for pharmacokinetic studies, quality control of herbal products, or other applications.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is contingent on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While both HPLC and LC-MS/MS are powerful techniques, they offer distinct advantages. LC-MS/MS methods generally provide higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations in complex matrices like plasma are expected.[1][2][3] HPLC methods, on the other hand, are robust and widely accessible, proving effective for the quality control of pharmaceutical preparations where analyte concentrations are typically higher.[4][5]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Dog Plasma[1][2]
| Validation Parameter | Performance Data |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.9992 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (RE%) | 98.89% - 104.24% |
| Intra-day Precision (RSD%) | < 12.12% |
| Inter-day Precision (RSD%) | < 12.12% |
| Mean Extraction Recovery | 85.78% - 93.25% |
| Matrix Effect | 98.23% - 108.89% |
Table 2: Performance Characteristics of a Validated LC-MS Method for this compound in Rat Plasma[3]
| Validation Parameter | Performance Data |
| Linearity Range | 0.05 - 25 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Accuracy (Relative Error %) | < 9.6% |
| Intra-day Precision | < 10.0% |
| Inter-day Precision | < 9.8% |
| Mean Extraction Recovery | 81.0% - 86.6% |
Table 3: Performance Characteristics of a Validated HPLC Method for this compound in "Xinwuyou Tablets"[4]
| Validation Parameter | Performance Data |
| Linearity Range | 3.36 - 67.20 µg/mL |
| Correlation Coefficient (r) | 0.9998 |
| Average Recovery | 98.19% |
| RSD of Recovery | 1.24% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are summarized from the cited literature.
LC-MS/MS Method for this compound in Dog Plasma[1][2]
-
Sample Preparation: Plasma samples were deproteinized using acetonitrile.
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Selected Reaction Monitoring (SRM).
-
Precursor-to-Product Ion Transition: m/z 225.1→161.1 for this compound.
-
LC-MS Method for this compound in Rat Plasma[3]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatographic Separation:
-
Column: Kromasil C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-water (55:45, v/v).
-
-
Mass Spectrometric Detection: Specific parameters not detailed in the abstract.
HPLC Method for this compound in "Xinwuyou Tablets"[4]
-
Chromatographic Separation:
-
Column: Hydrosphere C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol-acetonitrile (2:1) and 0.2% acetic acid solution.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Visualizing the Cross-Validation Workflow
Cross-validation of analytical methods is a critical process to ensure consistency and reliability of results, especially when methods are transferred between laboratories or when different techniques are used to measure the same analyte.[6] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Conclusion
The choice between LC-MS/MS and HPLC for the analysis of this compound should be guided by the specific analytical needs. For high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the superior choice. For routine quality control of pharmaceutical products with higher analyte concentrations, HPLC provides a reliable and cost-effective solution. The data presented in this guide, compiled from various studies, offers a valuable resource for researchers to make informed decisions regarding the most suitable analytical methodology for their work on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS method for the determination of this compound in dog plasma and its application to a pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and senkyunolide H in rat plasma by LC-MS: application to a comparative pharmacokinetic study in normal and migrainous rats after oral administration of Chuanxiong Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide I: A Comparative Analysis of its Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Senkyunolide I, a promising natural phthalide, against established and emerging neuroprotective agents. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation of these compounds.
Quantitative Comparison of Neuroprotective Agents
The therapeutic potential of a neuroprotective agent is often initially assessed by its ability to reduce infarct volume and improve neurological outcomes in preclinical models of ischemic stroke. The following tables summarize the available quantitative data for this compound and other notable neuroprotective agents.
Table 1: Preclinical Efficacy in Animal Models of Ischemic Stroke
| Agent | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Key Biomarker Modulation |
| This compound | Rat (tMCAO) | 72 mg/kg | Intravenous | ~50% | Significant improvement in neurological score | ↑ p-Erk1/2, Nrf2, HO-1, NQO1, Bcl-2/Bax ratio; ↓ Cleaved caspase-3 & -9, MDA |
| Edaravone | Rat (MCAO) | 3 mg/kg | Intravenous | Significant reduction | Ameliorated neurological symptoms | Scavenges free radicals, reduces edema |
| Cerebrolysin | Rat (MCAO) | 2.5 ml/kg | Intravenous | Significant reduction | Improved neurologic deficits | Enhanced anti-apoptosis, regulated glutamate excitotoxicity and neuroinflammation |
| Citicoline | Animal Models (Meta-analysis) | Various | Various | 27.8% | Improved neurological recovery | Preserves membrane integrity, reduces glutamate levels |
| N-butylphthalide (NBP) | Mouse (MCAO) | 14 mg/kg/day | Intravenous | Significant reduction at 3 days | Improved sensorimotor function | Skews M1 to M2 microglial polarization |
| Vinpocetine | Rat (MCAO) | N/A | N/A | Decreased infarct size | N/A | Increases cerebral blood flow |
Table 2: Clinical Efficacy in Acute Ischemic Stroke Patients
| Agent | Study Design | Dosage | Primary Outcome Measure(s) | Key Findings |
| Edaravone | Network Meta-analysis | N/A | 7-day NIHSS | Most effective intervention for improving 7-day NIHSS scores. |
| Citicoline | Meta-analysis | 500-4,000 mg/day | Global recovery (BI ≥95, mRS ≤1, NIHSS ≤1) | Significantly improved global recovery at 3 months. |
| Cerebrolysin | Meta-analysis | 30 mL/day | Change in NIHSS score | Significantly improved neurological recovery (mean difference in NIHSS change: +1.39). |
| N-butylphthalide (NBP) | Network Meta-analysis | N/A | 90-day mRS, 90-day NIHSS | Ranked highest for improving 90-day mRS and NIHSS scores. |
Experimental Protocols
A standardized and reproducible experimental model is crucial for the comparative evaluation of neuroprotective agents. The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a widely used and well-established method to simulate focal cerebral ischemia.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Animals are fasted overnight with free access to water.
-
Anesthesia is induced with an appropriate agent (e.g., isoflurane, chloral hydrate). Body temperature is maintained at 37°C throughout the surgical procedure.
2. Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in cerebral blood flow monitored by laser Doppler flowmetry.
-
The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
3. Reperfusion:
-
After the ischemic period, the monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
The ECA is then permanently ligated.
4. Post-operative Care:
-
The incision is sutured, and the animal is allowed to recover from anesthesia.
-
Neurological deficit scoring is performed at various time points post-reperfusion (e.g., 24 hours) to assess functional outcome.
5. Outcome Measures:
-
Infarct Volume Assessment: At the end of the experiment, the brain is removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
-
Biochemical Assays: Brain tissue from the ischemic hemisphere is collected for analysis of biomarkers related to oxidative stress (e.g., MDA, SOD), apoptosis (e.g., caspase-3, Bcl-2/Bax), and inflammation.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are attributed to its modulation of key signaling pathways involved in cellular stress response and apoptosis.
Nrf2/HO-1 Antioxidant Response Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.
Caption: this compound activates the Nrf2/HO-1 pathway.
JNK/Caspase-3 Apoptotic Pathway
This compound exerts anti-apoptotic effects by inhibiting the JNK/caspase-3 signaling cascade, a key pathway in programmed cell death.
Caption: this compound inhibits the JNK/Caspase-3 apoptotic pathway.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke, with efficacy comparable to or exceeding that of some existing agents. Its dual action in combating oxidative stress through the Nrf2/HO-1 pathway and inhibiting apoptosis via the JNK/caspase-3 pathway presents a compelling multi-target approach to neuroprotection. While clinical data for this compound is not yet available, the robust preclinical findings, particularly the substantial reduction in infarct volume and improvement in neurological deficits, warrant further investigation and position it as a promising candidate for future drug development in the field of neuroprotection. Continued research, including well-designed clinical trials, is essential to fully elucidate the therapeutic potential of this compound in human neurological disorders.
A Comparative Analysis of Senkyunolide I from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Senkyunolide I from Key Plant Sources, Supported by Experimental Data.
This compound, a naturally occurring phthalide, has garnered significant attention within the scientific community for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive comparative analysis of this compound derived from its primary plant sources, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Content of this compound in Plant Sources
This compound is predominantly found in plants belonging to the Umbelliferae family, with Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui) being the most prominent sources. Quantitative analyses consistently demonstrate a significantly higher concentration of this compound in Ligusticum chuanxiong as compared to Angelica sinensis.
The content of this compound can be influenced by various factors, including the specific plant part used, geographical origin, harvesting time, and processing methods. For instance, drying fresh rhizomes of L. chuanxiong at 60°C for 24 hours has been reported to yield the highest level of this compound. The following table summarizes the reported content of this compound and a related phthalide, Senkyunolide A, in these two key medicinal plants.
| Plant Source | Compound | Reported Content (mg/g of dried plant material) | Reference |
| Ligusticum chuanxiong | This compound | >10 | [1] |
| Angelica sinensis | This compound | ~1 | [1] |
| Ligusticum chuanxiong | Senkyunolide A | 3.94 - 9.14 | [2][3] |
| Angelica sinensis | Senkyunolide A | 0.108 - 0.588 | [2][3] |
Experimental Protocols: Extraction and Quantification
Accurate quantification and comparison of this compound content necessitate standardized and validated experimental protocols. Below are detailed methodologies for the extraction and quantification of this compound from plant materials.
Extraction Methodologies
Various techniques have been employed for the extraction of this compound, with each method offering different efficiencies and yields. High-pressure ultrasonic-assisted extraction has been shown to be a highly effective method.
High-Pressure Ultrasonic-Assisted Extraction (HPUAE) Protocol for Ligusticum chuanxiong
-
Plant Material: Dried rhizomes of Ligusticum chuanxiong, ground and passed through an 80-mesh sieve.
-
Solvent: 40% Ethanol in deionized water.
-
Liquid-to-Solid Ratio: 100:1 (mL/g).
-
Extraction Pressure: 10 MPa.
-
Extraction Temperature: 70°C.
-
Ultrasonic Power: 180 W.
-
Extraction Time: 74 minutes.
-
Post-Extraction: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
Quantification Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound.
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.
-
Sample Preparation: The crude extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the Nrf2/HO-1 and ERK pathways.
Nrf2/HO-1 Pathway Activation
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound is thought to interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).
ERK Pathway Activation
The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to activate the ERK pathway by promoting the phosphorylation of ERK1/2. This activation can lead to various downstream effects, including neuroprotection and regulation of inflammatory responses. The activated, phosphorylated ERK (p-ERK) can translocate to the nucleus and phosphorylate transcription factors, thereby modulating gene expression.
References
- 1. Identification and comparative determination of senkyunolide A in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of High-Pressure Ultrasonic-Assisted Simultaneous Extraction of Six Major Constituents from Ligusticum chuanxiong Rhizome using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Comparative Guide to Structure-Activity Relationship Studies of Senkyunolide I Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide I, a natural phthalide found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, has garnered significant interest for its diverse pharmacological activities.[1][2] These include neuroprotective, anti-inflammatory, analgesic, and anticancer effects. However, this compound's therapeutic potential is accompanied by challenges related to its stability and bioavailability.[1] This has spurred research into the synthesis and evaluation of this compound derivatives to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the structure-activity relationship (SAR) studies of these derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Efficacy of this compound Derivatives
A critical aspect of SAR studies is the quantitative comparison of the biological activities of newly synthesized derivatives against the parent compound. While comprehensive comparative tables are not always available in a single study, the following table summarizes neuroprotective activity data for a series of this compound analogs from a study focused on developing novel neuroprotective agents.
Table 1: Neuroprotective Effects of this compound Analogs in an Oxygen-Glucose Deprivation (OGD) Model
| Compound | Structure | Concentration (µM) | Cell Survival (%) |
| This compound (Parent Compound) | (Structure not explicitly provided in the comparative study, used as a conceptual reference) | - | - |
| 1a | Benzofuranone core | 100 | ~110 |
| 1b | Benzofuranone core with ester linkage | 100 | ~115 |
| 1c | Benzofuranone core with ether linkage | 100 | ~120 |
| 1d | Benzofuranone core with amino linkage | 100 | ~118 |
| 1e | Benzofuranone core with sulfonamide linkage | 100 | ~112 |
| 1f | Furoxan-based nitric oxide releasing moiety (short linker) | 100 | ~135 |
| 1g | Furoxan-based nitric oxide releasing moiety (short linker) | 100 | 145.2 |
| 1h | Furoxan-based nitric oxide releasing moiety (long linker) | 100 | ~130 |
| 1i | Furoxan-based nitric oxide releasing moiety (long linker) | 100 | ~128 |
Data is synthesized from a study by Yang et al. (2018), which focused on the design and synthesis of novel senkyunolide analogues as neuroprotective agents. The study did not present a comparative table with the parent this compound, but highlighted compound 1g as the most potent derivative.[3]
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Neuroprotection: The ERK/Nrf2 and JNK/Caspase-3 Pathways
This compound has been shown to exert its neuroprotective effects by activating the ERK/Nrf2 signaling pathway . This pathway plays a critical role in cellular defense against oxidative stress. Upon activation, ERK phosphorylates the transcription factor Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes.
In contrast, glutamate-induced neurotoxicity, a model for ischemic stroke, is associated with the activation of the JNK/Caspase-3 pathway , which promotes apoptosis or programmed cell death. This compound has been found to protect neurons by attenuating the activation of this pro-apoptotic pathway.[4]
Dual neuroprotective mechanisms of this compound.
Anti-inflammatory Action: Targeting the NF-κB Pathway
Chronic inflammation is implicated in a wide range of diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. Inhibition of this pathway by this compound derivatives can reduce the inflammatory response.
Inhibition of the NF-κB signaling pathway.
Anticancer Potential: Modulation of the STAT3 Pathway
The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Some studies suggest that Senkyunolide derivatives may exert anticancer effects by inhibiting the phosphorylation and activation of STAT3.
References
A Head-to-Head Comparison of Senkyunolide I and Other Prominent Phthalides in Neuroprotection and Anti-inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Senkyunolide I with other bioactive phthalides—Z-ligustilide, Butylphthalide, and Senkyunolide A. Drawing from experimental data, we evaluate their performance in key therapeutic areas, focusing on neuroprotective and anti-inflammatory activities. This objective analysis, supported by detailed experimental protocols and visual pathway diagrams, aims to inform preclinical research and drug development efforts in neurology and inflammatory diseases.
Comparative Analysis of Bioactive Phthalides
This compound, a natural phthalide found in medicinal plants such as Ligusticum chuanxiong and Angelica sinensis, has garnered significant interest for its therapeutic potential. It is recognized for its favorable pharmacokinetic profile, including good stability, solubility, and bioavailability, when compared to its well-studied precursor, ligustilide.[1] This section provides a head-to-head comparison of this compound with Z-ligustilide, Butylphthalide, and Senkyunolide A, focusing on their efficacy in neuroprotective and anti-inflammatory paradigms.
Data Summary
The following table summarizes the available quantitative data on the neuroprotective and anti-inflammatory effects of the selected phthalides. It is important to note that the data is compiled from various studies with differing experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Glutamate-induced neurotoxicity | Mouse neuroblastoma (Neuro2a) cells | Significantly reversed the decrease in cell viability and the increase in apoptosis caused by glutamate. | [2] |
| LPS-induced inflammation | BV-2 microglia | Inhibited proinflammatory cytokines and attenuated the nuclear translocation of NF-κB. | [1] | |
| Z-ligustilide | LPS-induced nitric oxide (NO) production | Primary rat microglia | Concentration-dependent inhibition of NO production with maximal efficacy at 10 μmol/L. | [3] |
| LPS-induced cytokine production | Primary rat microglia | At 10 μmol/L, reduced TNF-α to 40.1%, IL-1β to 0.6%, and MCP-1 to 45.1% of LPS-stimulated levels. | [3][4] | |
| Amyloid beta-induced neurotoxicity | Rat model of Alzheimer's disease | Ameliorated cognitive impairment and neuroinflammatory changes. | [5] | |
| Butylphthalide | Ischemic stroke | In vitro (PC12 cells, OGD model) | Significantly reversed the suppression of cell viability and the increase in apoptosis. | [6] |
| Ischemic stroke | In vivo (rat model) | Alleviated post-stroke cognitive impairment by suppressing neuroinflammation and oxidative stress. | [7] | |
| LPS-induced inflammation | Rat model | Inhibited the inflammatory reaction via the NF-κB pathway. | [8] | |
| Senkyunolide A | Corticosterone-induced apoptosis | PC12 cells | Attenuated apoptosis at concentrations of 0.125-0.5 mg/L. | |
| IL-1β-stimulated inflammation | Chondrocytes | At 80 μg/mL, decreased levels of catabolic markers (MMP13, ADAMTS4, ADAMTS5) and inflammatory cytokines (TNF-α, IL-6, IL-18). |
Key Experimental Methodologies
To provide a clear understanding of the data presented, this section details the experimental protocols for the key assays cited in this comparison guide.
Glutamate-Induced Neurotoxicity Assay
This in vitro assay is a widely used model to screen for neuroprotective compounds against excitotoxicity, a key mechanism in ischemic stroke and neurodegenerative diseases.[2][9]
-
Cell Culture: Mouse neuroblastoma (Neuro2a) cells are cultured in appropriate media until they reach a suitable confluency for the experiment.[2]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test phthalide (e.g., this compound) for a specified period.[2]
-
Induction of Neurotoxicity: Glutamate is added to the cell culture medium to induce excitotoxicity.[2]
-
Assessment of Cell Viability: After a 24-hour incubation period with glutamate, cell viability is assessed using a quantitative method such as the WST-1 assay.[2]
-
Apoptosis Evaluation: Apoptosis, or programmed cell death, is measured using techniques like Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.[2]
-
Western Blot Analysis: The expression levels of key proteins involved in cell survival and apoptosis signaling pathways (e.g., JNK, caspase-3) are determined by Western blot to elucidate the mechanism of action.[2]
LPS-Induced Anti-inflammatory Assay
This assay evaluates the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Cell Culture: Primary rat microglia or macrophage cell lines (e.g., RAW 264.7) are cultured.[3]
-
Compound Pre-treatment: The cells are pre-treated with the test phthalide (e.g., Z-ligustilide) for 1 hour.[3]
-
Inflammatory Stimulation: LPS (1 μg/mL) is added to the culture medium to induce an inflammatory response.[3]
-
Measurement of Nitric Oxide (NO): After 24 hours of LPS stimulation, the concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.[3]
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and the chemokine MCP-1 in the cell culture supernatants are quantified using specific ELISA kits.[3]
-
Immunocytochemistry: The expression and cellular localization of key inflammatory proteins, such as the NF-κB p65 subunit, COX-2, and iNOS, are visualized and assessed by immunocytochemistry.[3]
In Vivo Ischemic Stroke Model
Animal models of ischemic stroke are crucial for evaluating the in vivo efficacy of neuroprotective agents. The middle cerebral artery occlusion (MCAO) model is a commonly used procedure.
-
Animal Model: Adult male rats or mice are used for the experiment.
-
Induction of Ischemia: The middle cerebral artery is temporarily or permanently occluded to induce focal cerebral ischemia.
-
Compound Administration: The test phthalide (e.g., Butylphthalide) is administered to the animals, often via intraperitoneal injection, at a specific time point relative to the ischemic insult.
-
Neurological Deficit Scoring: The extent of neurological impairment is assessed at various time points using a standardized neurological scoring system.
-
Infarct Volume Measurement: After a set period, the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to measure the volume of the infarcted tissue.
-
Histological and Molecular Analysis: Brain tissue is further analyzed to assess for inflammation, apoptosis, and changes in the expression of relevant proteins and genes.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. This compound: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of Z-ligustilide against amyloid beta-induced neurotoxicity is associated with decreased pro-inflammatory markers in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate receptors, neurotoxicity and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Senkyunolide I: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the therapeutic effects of Senkyunolide I (SEI) against other alternatives, supported by experimental data. We delve into its neuroprotective, anti-inflammatory, and anti-cancer properties, providing detailed methodologies for key experiments and visualizing complex biological pathways.
This compound, a phthalide compound primarily isolated from Ligusticum chuanxiong and Angelica sinensis, has garnered significant interest for its diverse pharmacological activities. This guide synthesizes published findings to provide a clear comparison of its efficacy and mechanisms of action against related compounds and established drugs in preclinical models. While both this compound and its structural analog Ligustilide (LIG) exhibit similar therapeutic activities, SEI demonstrates superior stability, solubility, safety, bioavailability, and blood-brain barrier permeability, positioning it as a more promising drug candidate.[1][2]
Neuroprotective Effects: A Shield Against Ischemic Damage
This compound has shown significant promise in mitigating neuronal damage in models of cerebral ischemia. Its neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in apoptosis and oxidative stress.
Comparative Efficacy in Ischemic Stroke Models
Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats have demonstrated the potent neuroprotective effects of this compound. Administration of SEI has been shown to significantly reduce infarct volume, a key indicator of ischemic brain damage.[3]
| Compound | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Reference |
| This compound | Rat (MCAO) | 36 mg/kg | Intravenous | Not explicitly quantified in the provided search results | [3] |
| This compound | Rat (MCAO) | 72 mg/kg | Intravenous | Significantly reduced | [3] |
| Ligustilide | Rat (MCAO) | 20 mg/kg | Not specified | Significantly reduced | [4] |
| Edaravone | Rat (MCAO) | Not specified | Not specified | Meta-analysis shows significant improvement in neurological deficit | [5][6] |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a synthesis of findings from various publications.
Signaling Pathways in Neuroprotection
This compound exerts its neuroprotective effects by modulating multiple signaling pathways. A key mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular antioxidant response. Additionally, SEI has been shown to attenuate the JNK/caspase-3 signaling cascade, thereby inhibiting apoptosis.[3][5]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. This compound has demonstrated potent anti-inflammatory effects in preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions.
Comparative Efficacy in a Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory activity of novel compounds.
| Compound | Animal Model | Dosage | Administration Route | Edema Inhibition (%) | Reference |
| This compound | Rat (Carrageenan-induced paw edema) | Not available | Not available | Data not available in search results | |
| Aspirin | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Oral | ~47% | [7] |
| Nitroaspirin | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Oral | ~47% | [8] |
Note: Quantitative data for this compound in this specific model was not available in the performed searches. The data for aspirin and nitroaspirin are provided for context.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a test compound using the carrageenan-induced paw edema model.
Anti-Cancer Effects: Targeting Malignant Cells
Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic properties in various cancer cell lines. Its potential as an anti-cancer agent is an active area of research.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below compare the IC50 values of this compound and Parthenolide, another natural compound with known anti-cancer activity.
Human Lung Carcinoma (A549)
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | A549 | Not available | Data not available in search results | |
| Parthenolide | A549 | 48 hours | 15.38 ± 1.13 | [1] |
| Parthenolide | A549 | Not specified | 4.3 | [2] |
Human Colon Adenocarcinoma (HT-29)
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | HT-29 | Not available | Data not available in search results | |
| Parthenolide | HT-29 | Not specified | 7.0 | [2] |
| Parthenolide Derivative (29e) | HT-29 | Not specified | 0.66 | [9] |
Human Medulloblastoma (TE671)
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | TE671 | Not available | Data not available in search results | |
| Parthenolide | TE671 | Not specified | 6.5 | [2] |
Note: IC50 values for this compound in these specific cell lines were not found in the conducted searches. Further research is needed for a direct comparison.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a standard procedure to mimic ischemic stroke and evaluate the efficacy of neuroprotective agents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.
-
Outcome Assessment: Neurological deficit scores are evaluated at various time points post-reperfusion. After a set duration (e.g., 24 hours), the animals are euthanized, and the brains are removed for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Cell Viability Assay (MTT/WST-1)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
WST-1 Assay: WST-1 reagent is added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1). Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound to induce apoptosis.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., JNK, caspase-3, Nrf2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
This guide provides a comparative overview of the therapeutic effects of this compound. While the existing data is promising, further head-to-head comparative studies with standardized protocols are necessary to fully elucidate its therapeutic potential relative to other established and emerging treatments.
References
- 1. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. Acute anti-inflammatory effects of aspirin and dexamethasone in rats deprived of endogenous prostaglandin precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Safety Profile: Senkyunolide I vs. Synthetic Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Safety Data
The development of novel therapeutic agents requires a thorough understanding of their safety profiles relative to existing treatments. This guide provides a comparative analysis of the preclinical safety data for Senkyunolide I, a natural phthalide with potential applications in cardiovascular and cerebrovascular diseases, against two widely used synthetic drugs in the same therapeutic space: Aspirin and Nimodipine. This comparison focuses on key toxicological endpoints, including cytotoxicity, genotoxicity, and acute toxicity, supported by available experimental data and detailed methodologies.
Executive Summary
While this compound is reported to possess a favorable safety profile, this guide highlights a significant gap in publicly available, quantitative preclinical safety data (such as IC50, LD50, and standardized genotoxicity results) when compared to the extensively documented synthetic drugs, Aspirin and Nimodipine. Aspirin exhibits moderate cytotoxicity at millimolar concentrations and is generally considered non-mutagenic, though its primary safety concern is gastrointestinal bleeding. Nimodipine demonstrates a high therapeutic index with a relatively high LD50, and while some in vitro genotoxicity has been noted, in vivo studies have not indicated significant genotoxic risk. The lack of specific, directly comparable data for this compound necessitates further investigation to rigorously establish its safety profile against these synthetic counterparts.
Data Presentation: Comparative Safety Metrics
The following tables summarize the available quantitative data for the acute toxicity and in vitro cytotoxicity of this compound, Aspirin, and Nimodipine.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound | Data Not Available | - | - | - |
| Aspirin | Rat | Oral | 1000 | [1] |
| Mouse | Oral | 815 | [1] | |
| Nimodipine | Rat | Oral | 2738 | [2] |
| Mouse | Oral | 940 | [2] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| This compound | Data Not Available | - | - | - |
| Aspirin | HepG2 (Human Hepatocellular Carcinoma) | 24 hours | ~15 µmol/mL (~2.7 mg/mL) | [3] |
| HT-29 (Human Colorectal Adenocarcinoma) | 72 hours | 5 mM (~0.9 mg/mL) | [4] | |
| Nimodipine | HT-29 (Human Colorectal Adenocarcinoma) | - | ~5 µM (~2.1 µg/mL) Inhibition of TMEM16A activity | [5] |
Note on Nimodipine IC50: The available IC50 value for Nimodipine on HT-29 cells pertains to the inhibition of a specific ion channel (TMEM16A) and is not a direct measure of general cytotoxicity. Other studies indicate Nimodipine did not induce significant cell death in PC12 cells at concentrations up to 20 µM[6].
Table 3: Genotoxicity Profile Summary
| Compound | Ames Test | In Vitro Micronucleus Assay | In Vivo Micronucleus Assay | Summary |
| This compound | Data Not Available | Data Not Available | Data Not Available | No publicly available data from standard genotoxicity assays. |
| Aspirin | Negative (for Aspirin Eugenol Ester) | Negative (for Aspirin Eugenol Ester); No clastogenicity observed in other studies. | Negative (for Aspirin Eugenol Ester) | Generally considered non-genotoxic based on available data for its derivative. |
| Nimodipine | Negative | Positive (in human lymphocytes in vitro) | Negative | No evidence of mutagenicity in the Ames test or in vivo genotoxicity, though some in vitro clastogenic potential has been observed. |
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of safety data. Below are detailed methodologies for the key experiments cited in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7][8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Aspirin, Nimodipine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][9][10]
Principle: The assay uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking that amino acid.
Protocol:
-
Strain Selection: Select a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) that detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
In Vivo Micronucleus Assay
This assay is used to detect chromosomal damage in mammals.[7][11]
Principle: The test identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in erythroblasts in the bone marrow. When an erythroblast matures into a polychromatic erythrocyte (PCE), its main nucleus is expelled. Any chromosome fragments or whole chromosomes that lag behind during cell division form micronuclei in the cytoplasm of the PCE.
Protocol:
-
Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a known positive control are also used.
-
Dose Selection: Doses should be based on a preliminary toxicity study and should include a maximum tolerated dose.
-
Bone Marrow Sampling: At appropriate time points after dosing (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs or tibias.
-
Slide Preparation: Prepare bone marrow smears on microscope slides and stain them with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa, acridine orange).
-
Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in drug-induced toxicity.
Caption: A simplified workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: A simplified signaling pathway of drug-induced, mitochondria-mediated apoptosis.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nimodipine inhibits intestinal and aortic smooth muscle contraction by regulating Ca2+-activated Cl- channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Micronucleus test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Senkyunolide I: A Comprehensive Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of Senkyunolide I, a naturally derived phthalide compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound should adhere to these guidelines.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound requires careful handling. While not classified as a hazardous substance for transport, it is harmful if swallowed and very toxic to aquatic life. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The following table summarizes the required PPE:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields |
| Chemical Goggles | To be worn if splashing is possible | |
| Hand Protection | Protective Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Laboratory Coat | Standard lab coat |
| Impervious Clothing | Recommended for handling large quantities or spills | |
| Respiratory | Dust Respirator | Use if dust formation is likely |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
Experimental Protocol: Waste Collection and Primary Containment
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Selection: Use a dedicated, leak-proof, and sealable container for collecting solid this compound waste. The container must be compatible with the chemical.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection: Carefully transfer the this compound waste into the designated container using a scoop or spatula. Avoid creating dust.
-
Sealing: Securely seal the container after waste has been added.
Experimental Protocol: Spill Decontamination
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: If it is a liquid spill, contain it with an absorbent material.
-
Collection: Carefully sweep up the spilled solid material or the absorbent material containing the liquid and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a 10% caustic solution.
-
Rinsing: Thoroughly rinse the area with water. Collect the rinse water for disposal as hazardous waste.
Waste Storage and Final Disposal
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Final Disposal:
-
Do not dispose of this compound down the drain. [1]
-
The final disposal of this compound waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company.[2] Contact your institution's EHS office to arrange for pickup and disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision process for handling this compound waste.
Caption: Step-by-step workflow for this compound waste disposal.
References
Essential Safety and Handling Protocols for Senkyunolide I
Hazard Assessment
Based on the data for the related compound Senkyunolide H, Senkyunolide I should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel should be trained on these potential hazards and the procedures outlined below before working with the compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its powdered form. These recommendations are based on standard laboratory safety protocols for handling chemical compounds with unknown toxicity.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. Double gloving may be appropriate when handling larger quantities or for prolonged periods. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne powder and potential splashes.[1] |
| Body Protection | A fully fastened laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure all necessary PPE is readily available in the correct sizes.
-
Have spill control materials (e.g., absorbent pads, appropriate waste containers) accessible.
2. Weighing and Solution Preparation:
-
Whenever possible, handle the powdered form of this compound within a chemical fume hood to minimize inhalation risk.[3]
-
Use anti-static weigh boats or an anti-static gun to prevent dispersal of the powder.[2][3]
-
If weighing outside of a fume hood is unavoidable, use an enclosed balance.[3]
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate the work area thoroughly after each use. A wet-wiping method with an appropriate solvent is recommended to avoid generating dust.[2][3]
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or unwanted this compound powder must be disposed of as hazardous chemical waste.
-
Solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.[4]
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name "this compound".[4]
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular trash, in accordance with institutional policies.[4][6]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
